7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid chemical structure and properties
Technical Whitepaper: Synthesis, Properties, and Pharmacological Profiling of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid Executive Overview In contemporary medicinal chemistry, the indazole ring system is universal...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Synthesis, Properties, and Pharmacological Profiling of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid
Executive Overview
In contemporary medicinal chemistry, the indazole ring system is universally recognized as a "privileged scaffold" due to its ability to act as a bioisostere for indoles and benzimidazoles while offering superior metabolic stability[1]. Within this class, 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1373223-79-0)[2] has emerged as a highly functionalized, synthetically tractable building block. It is extensively utilized in the research and development of targeted therapeutics, particularly in the design of kinase inhibitors (such as CDKs) and neuronal nitric oxide synthase (nNOS) modulators[3],[1].
Physicochemical Profiling
Understanding the baseline physical properties of this compound is critical for determining appropriate solvent systems for downstream coupling reactions and predicting its behavior in biological assays.
Soluble in DMSO and DMF; sparingly soluble in aqueous buffers
Strategic Synthesis & Experimental Methodologies
As a Senior Application Scientist, I strongly advise against the direct N-alkylation of unprotected 7-methoxy-1H-indazole-5-carboxylic acid. Direct methylation typically yields an inseparable mixture of 1-methyl and 2-methyl regioisomers, severely compromising the overall yield and purity.
Instead, a de novo construction of the indazole core via Nucleophilic Aromatic Substitution (SNAr) ensures absolute regiocontrol. Below is a self-validating, three-step protocol designed for high-fidelity synthesis.
Protocol 1: Regioselective Synthesis of the Indazole Core
Causality: By condensing 5-bromo-2-fluoro-3-methoxybenzaldehyde with methylhydrazine, the primary amine selectively forms a hydrazone intermediate. The secondary amine (bearing the methyl group) is then perfectly positioned to displace the highly activated ortho-fluorine atom. This intramolecular SNAr exclusively yields the 1-methyl isomer.
Step 1: Dissolve 5-bromo-2-fluoro-3-methoxybenzaldehyde (1.0 eq) in anhydrous THF. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) as an acid scavenger. Slowly add methylhydrazine (1.1 eq) dropwise at 0°C.
Step 2: Heat the reaction mixture to 70°C for 12 hours under nitrogen.
Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The complete disappearance of the hydrazone intermediate mass and the appearance of the cyclized [M+H]⁺ peak confirms a successful SNAr cyclization. If the acyclic intermediate persists, increase the temperature by 10°C.
Protocol 2: Palladium-Catalyzed Cyanation
Causality: Zinc cyanide (Zn(CN)₂) is selected over sodium cyanide (NaCN) because it provides a slow, controlled release of cyanide ions in solution, preventing the poisoning of the palladium catalyst and mitigating severe toxicity risks.
Step 1: In a rigorously degassed Schlenk flask, combine the brominated indazole intermediate (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous DMF.
Step 2: Heat to 120°C for 8 hours.
Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The highly fluorescent starting material spot under 254 nm UV should be entirely replaced by a lower-Rf product spot (the carbonitrile intermediate).
Protocol 3: Mild Basic Hydrolysis
Causality: Basic hydrolysis is strictly utilized over acidic hydrolysis (e.g., concentrated HBr). Strong acids risk the unintended cleavage of the 7-methoxy ether group, which would inadvertently yield a 7-hydroxy byproduct.
Step 1: Suspend the carbonitrile intermediate in a 1:1 mixture of Ethanol and 2M NaOH (aq). Reflux at 90°C for 6 hours.
Step 2: Cool to room temperature. Carefully acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the target carboxylic acid. Filter and dry under vacuum.
Figure 1: Step-by-step synthetic workflow for 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid.
The structural features of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid are purposefully designed to interact with complex biological targets[1]:
The 1-Methyl Group: Locks the tautomeric state of the indazole, preventing the N1-N2 proton shuttle. This dramatically increases the predictability of target binding (e.g., in the ATP-binding pocket of kinases) and improves lipophilicity for cellular permeability.
The 7-Methoxy Group: Provides a crucial steric shield and acts as a hydrogen-bond acceptor. In kinase targets such as Cyclin-Dependent Kinases (CDKs)[3], this oxygen atom often engages in critical interactions with the hinge region of the kinase domain.
The 5-Carboxylic Acid: Serves as a versatile synthetic handle for amide coupling with various complex amines to generate final drug candidates.
Figure 2: Mechanism of action for indazole-based kinase inhibitors in cell cycle regulation.
Quality Control & Analytical Validation
To ensure absolute trustworthiness before deploying this building block in library synthesis, the final compound must be analytically validated:
¹H NMR (DMSO-d₆): Expect a sharp singlet for the N-CH₃ at ~4.0 ppm, a singlet for the O-CH₃ at ~3.9 ppm, and the characteristic pyrazole C3-H proton around 8.0 ppm. The carboxylic acid proton will appear as a broad, exchangeable singlet >12.5 ppm.
LC-MS: Electrospray ionization (ESI+) should display the [M+H]⁺ peak at m/z 207.2, confirming the molecular weight of 206.20 g/mol [4].
Unveiling the In Vitro Profile of a Novel Indazole Carboxylic Acid: A Strategic Guide
Preamble: An extensive search of the public scientific and patent literature reveals no specific data regarding the in vitro mechanism of action for 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid. This document, theref...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: An extensive search of the public scientific and patent literature reveals no specific data regarding the in vitro mechanism of action for 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid. This document, therefore, presents a comprehensive, albeit hypothetical, technical framework for the systematic in vitro characterization of this, or any novel compound, from the indazole carboxylic acid class. This guide is designed for researchers, scientists, and drug development professionals, providing a strategic workflow from initial target identification to cellular mechanism of action, grounded in established methodologies.
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structure, featuring a hydrogen bond donor and an additional nitrogen atom as a hydrogen bond acceptor, makes it an effective bioisostere for native structures like indole.[3] This has rendered the indazole scaffold a "privileged" structure, particularly in the development of protein kinase inhibitors.[4][5] Numerous approved anti-cancer drugs, such as Axitinib and Pazopanib, feature this core, highlighting its proven utility in targeting ATP-binding sites of various kinases.[4][5]
Given this precedent, a logical starting point for characterizing a novel indazole derivative like 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid is to investigate its potential as a kinase inhibitor. This guide outlines a multi-phased in vitro strategy to identify its molecular target(s), elucidate its mechanism of inhibition, and confirm its activity in a cellular context.
Phase 1: Target Identification and Initial Hit Validation
The first critical step is to determine if the compound has a specific molecular target within a biologically relevant class. An unbiased, high-throughput approach is paramount to avoid premature hypothesis-driven limitations.
Broad Kinase Panel Screening: An Unbiased Approach
To cast a wide net, the initial screen should assess the compound's activity against a diverse panel of human kinases. This provides an unbiased view of its selectivity and identifies potential primary targets.
Rationale: Kinase panels comprising hundreds of enzymes are commercially available and offer a cost-effective method to rapidly profile a compound. A single-point screen at a relatively high concentration (e.g., 1-10 µM) is typically sufficient to identify initial "hits" that warrant further investigation.
Compound Preparation: Prepare a 10 mM stock solution of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid in 100% DMSO.
Assay Plate Preparation: For a 384-well plate format, dilute the stock solution to the final screening concentration (e.g., 10 µM) in the appropriate kinase assay buffer.
Kinase Reaction: Add the kinase, the corresponding substrate, and ATP to the wells containing the compound. The specific substrate and ATP concentration should be optimized for each kinase, typically near the Km value for ATP.
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent (e.g., Kinase-Glo®). A decrease in luminescence relative to a DMSO vehicle control indicates kinase inhibition.
Data Analysis: Calculate the percent inhibition for each kinase relative to the intra-plate controls (vehicle for 0% inhibition, a potent broad-spectrum inhibitor like staurosporine for 100% inhibition).
Dose-Response and IC50 Determination
Hits identified from the primary screen must be confirmed through dose-response studies to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Rationale: An IC50 value provides a quantitative measure of a compound's potency against a specific target. This is crucial for ranking compounds and for designing subsequent experiments.
Compound Dilution: Perform a serial dilution of the compound stock (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO.
Assay Setup: Perform the kinase inhibition assay as described above, but with the range of compound concentrations.
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to derive the IC50 value.
Hypothetical Screening and Potency Data
Target Kinase
% Inhibition @ 10 µM
IC50 (nM)
VEGFR-2
98%
15
Aurora Kinase A
95%
25
c-Met
45%
>1,000
EGFR
12%
>10,000
JAK2
8%
>10,000
This table illustrates a hypothetical scenario where the compound is a potent inhibitor of VEGFR-2 and Aurora Kinase A.
Phase 2: Elucidating the Mechanism of Inhibition
Once potent targets are confirmed, the next phase focuses on understanding how the compound inhibits the enzyme. This involves determining the mode of inhibition relative to the enzyme's substrates and directly measuring the physical binding interaction.
Enzyme Kinetics: Defining the Mode of Inhibition
For kinase inhibitors, it is critical to determine if the inhibition is competitive with respect to ATP, the universal co-substrate. This is achieved through enzyme kinetics studies.
Rationale: Understanding the inhibition modality (ATP-competitive, non-competitive, or uncompetitive) provides insight into the compound's binding site and its potential for achieving selectivity. The vast majority of kinase inhibitors are ATP-competitive.
Assay Setup: Perform the kinase activity assay with a fixed, inhibitory concentration of the compound (e.g., 3x IC50).
ATP Titration: Vary the concentration of ATP across a wide range (e.g., from 0.1x Km to 100x Km).
Data Analysis: Plot the enzyme reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation for both the control (DMSO) and compound-treated conditions.
Interpretation:
ATP-Competitive: The apparent Km for ATP increases, while the Vmax remains unchanged.
Non-Competitive: The Vmax decreases, while the Km for ATP remains unchanged.
Uncompetitive: Both Vmax and Km decrease.
Caption: Modes of enzyme inhibition.
Biophysical Binding Assays
To complement kinetic data, biophysical methods should be employed to directly measure the binding affinity (KD) and kinetics of the compound to its target protein.
Rationale: Direct binding assays confirm a physical interaction between the compound and the target, independent of enzyme activity. This is a crucial validation step and provides quantitative data on binding strength and residence time.
Chip Preparation: Covalently immobilize the purified target kinase onto the surface of an SPR sensor chip.
Compound Injection: Flow a series of concentrations of the compound over the chip surface.
Detection: Monitor the change in the refractive index at the chip surface in real-time, which is proportional to the mass of the compound binding to the immobilized protein.
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff / kon).
Phase 3: Cellular Target Engagement and Functional Effects
Demonstrating that a compound can inhibit a purified enzyme is only the first step. It is essential to confirm that it can enter a cell, bind to its intended target, and elicit a functional biological response.
Cellular Target Engagement
Confirming that the compound binds to its target in the complex milieu of a living cell is a critical validation step.
Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in intact cells. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.
Exemplary Experimental Protocol: CETSA
Cell Treatment: Treat cultured cells (e.g., a cancer cell line known to depend on the target kinase) with the compound or vehicle (DMSO).
Heating: Heat the treated cells across a range of temperatures.
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated cells indicates target stabilization and therefore, engagement.
Downstream Signaling Pathway Analysis
To demonstrate a functional consequence of target engagement, the effect on the downstream signaling pathway should be measured. For a kinase inhibitor, this typically involves measuring the phosphorylation of a known substrate.
Rationale: This experiment links target binding to a functional biochemical outcome within the cell, providing strong evidence for the compound's on-target mechanism of action.
Exemplary Experimental Protocol: Western Blot for Phospho-Substrate
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HUVEC for VEGFR-2) and serum-starve overnight. Treat cells with various concentrations of the compound for a set time (e.g., 2 hours).
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF) to activate the signaling pathway.
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
Protein Quantification: Determine the protein concentration of each lysate.
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of a downstream substrate (e.g., phospho-ERK) and the total protein as a loading control.
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Analysis: Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.
Cell-Based Phenotypic Assays
The final step in this in vitro characterization is to demonstrate that target inhibition leads to a desired cellular phenotype, such as inhibition of proliferation or induction of apoptosis.
Rationale: Phenotypic assays provide the ultimate validation that the compound's molecular mechanism of action translates into a biologically meaningful effect at the cellular level.
Exemplary Experimental Protocols:
Cell Proliferation Assay (e.g., CellTiter-Glo®):
Seed cells in 96-well plates and allow them to attach.
Treat with a dose-response of the compound for a prolonged period (e.g., 72 hours).
Add a reagent that measures ATP levels, which correlate with the number of viable cells.
Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (e.g., Caspase-Glo® 3/7):
Seed and treat cells as for the proliferation assay, but for a shorter duration (e.g., 24-48 hours).
Add a reagent containing a luminogenic caspase-3/7 substrate.
Measure luminescence, which is proportional to caspase activity and is a hallmark of apoptosis.
Hypothetical Cellular Activity Data
Cell Line
Target Expression
GI50 (nM) (Proliferation)
Caspase 3/7 Activation (Fold Change @ 1 µM)
HUVEC
High VEGFR-2
50
4.5
A549
Low VEGFR-2
>10,000
1.2
This table illustrates hypothetical data suggesting the compound's anti-proliferative effect correlates with the expression of its target.
Conclusion and Future Directions
This guide outlines a systematic, multi-phased strategy to comprehensively characterize the in vitro mechanism of action of a novel indazole carboxylic acid derivative. By progressing from broad, unbiased screening to detailed mechanistic studies and finally to functional cellular assays, a researcher can build a robust data package. This framework, while presented hypothetically for 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid, provides a reliable and scientifically rigorous path for the preclinical evaluation of any new chemical entity within this important pharmacological class. The resulting data would form the foundation for further studies, including broader selectivity profiling, ADME/Tox evaluation, and eventual in vivo efficacy testing.
References
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03979b]
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [URL: https://www.biotech-asia.org/vol19no2/computational-investigation-of-indazole-scaffolds-as-tyrosine-kinase-inhibitors-using-molecular-docking-and-admet-prediction/]
Indazoles in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/news/indazoles-in-drug-discovery.html]
Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [URL: https://www.researchgate.net/figure/Physical-chemical-characteristics-and-elemental-analyses-of-indazole-carboxylic-acids_tbl1_230911578]
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/11/11/867]
The Efficacy of Indazole Sulfonamides as Kinase Inhibitors: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra03979b]
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. OMICS International. [URL: https://www.omicsonline.org/open-access/recent-progress-in-chemistry-and-biology-of-indazole-and-its-derivatives-a-brief-review-2155-9872-1000302.php?aid=80500]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
Crystal structure and molecular weight of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid
An In-depth Technical Guide on the Physicochemical Characterization of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic Acid Introduction 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound of signific...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Physicochemical Characterization of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic Acid
Introduction
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound of significant interest within contemporary drug discovery and materials science. Its rigid bicyclic core, decorated with functional groups capable of engaging in a variety of intermolecular interactions, makes it a compelling scaffold for the design of targeted therapeutics and functional organic materials. An exhaustive understanding of its fundamental physicochemical properties, namely its precise molecular weight and three-dimensional crystalline arrangement, is a prerequisite for any rational development effort.
This guide provides a comprehensive overview of the methodologies and expected outcomes for the determination of the molecular weight and crystal structure of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid. It is intended for researchers and professionals in the pharmaceutical and chemical sciences who require a robust framework for the characterization of novel molecular entities. While a definitive, experimentally-determined crystal structure for this specific molecule is not publicly available as of the writing of this guide, we will present a predictive analysis based on the known crystal structure of a closely related analog, thereby offering valuable insights into its likely solid-state behavior.
Part 1: Molecular Weight Determination
The molecular weight of a compound is a fundamental property, indispensable for its unambiguous identification and for the stoichiometric calculations inherent in chemical synthesis and formulation.
Theoretical Molecular Weight
The molecular formula for 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid is C₁₀H₁₀N₂O₃ . Based on this, the theoretical molecular weight can be calculated as follows:
Element
Count
Atomic Weight (Da)
Total Mass (Da)
Carbon (C)
10
12.011
120.11
Hydrogen (H)
10
1.008
10.08
Nitrogen (N)
2
14.007
28.014
Oxygen (O)
3
15.999
47.997
Total
206.191
Monoisotopic Mass: 206.0691 Da
Average Mass: 206.191 Da
Experimental Verification: Mass Spectrometry
Mass spectrometry is a powerful analytical technique that provides experimental confirmation of a compound's molecular weight by measuring the mass-to-charge ratio (m/z) of its ions.[1][2] The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound.[3][4]
Experimental Protocol for Mass Spectrometry
Sample Preparation: A pure sample of the compound is essential for accurate mass determination.[5] The sample is typically dissolved in a suitable volatile solvent, such as methanol or acetonitrile.
Ionization: The dissolved sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Electron Impact (EI).[5] ESI is a soft ionization technique that often leaves the molecular ion intact, which is ideal for molecular weight determination.
Mass Analysis: The generated ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio.[2] Common types of mass analyzers include Time-of-Flight (TOF) and quadrupole analyzers.
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum. The peak with the highest m/z value typically represents the molecular ion.[1]
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and confirm the molecular weight of the compound.[5]
Workflow for Molecular Weight Determination by Mass Spectrometry
Caption: Workflow of molecular weight determination.
Part 2: Crystal Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions with biological targets.
Predictive Crystal Structure Analysis
While an experimentally determined crystal structure for 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid is not currently in the public domain, we can infer its likely structural characteristics by examining a closely related compound: 1-Methyl-1H-indazole-3-carboxylic acid .[8]
The crystal structure of this analog reveals key features that are likely to be conserved. The indazole rings are planar, and the molecules form hydrogen-bonded dimers through their carboxylic acid groups.[8]
Crystallographic Data for 1-Methyl-1H-indazole-3-carboxylic acid[8]
Parameter
Value
Chemical Formula
C₉H₈N₂O₂
Molecular Weight
176.17 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
7.5470 (15)
b (Å)
14.873 (3)
c (Å)
14.924 (3)
β (°)
93.10 (3)
Volume (ų)
1672.7 (6)
Z
8
For 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid, we can anticipate a similar monoclinic or orthorhombic crystal system. The presence of the methoxy group at the 7-position and the carboxylic acid at the 5-position will likely influence the crystal packing. The methoxy group may participate in weaker C-H···O hydrogen bonds, while the carboxylic acid will be the primary driver of strong O-H···O or O-H···N hydrogen bonding, likely forming dimers or catemeric chains.
Experimental Protocol for Single-Crystal X-ray Diffraction
The process of determining a crystal structure via SCXRD involves several critical steps, from obtaining suitable crystals to refining the final structural model.[9][10]
Crystal Growth: High-quality single crystals are paramount for a successful SCXRD experiment.[6] Slow evaporation of a saturated solution is a common method. A variety of solvents should be screened to find conditions that yield crystals of suitable size (typically > 0.1 mm in all dimensions) and quality.
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[7] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate atomic positions.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow of crystal structure determination.
Summary of Physicochemical Properties
Property
Value / Predicted Value
Method
Molecular Formula
C₁₀H₁₀N₂O₃
-
Average Molecular Weight
206.191 Da
Calculation
Monoisotopic Molecular Weight
206.0691 Da
Calculation
Experimental M.W.
~206.07 Da (as [M+H]⁺)
Mass Spectrometry
Predicted Crystal System
Monoclinic or Orthorhombic
Based on Analogs
Predicted Key Interactions
Carboxylic acid dimers (O-H···O)
Based on Analogs
Conclusion
This technical guide has outlined the essential theoretical and experimental considerations for determining the molecular weight and crystal structure of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid. While the precise solid-state structure awaits experimental confirmation, the analysis of a close structural analog provides a strong foundation for predicting its crystalline behavior. The detailed protocols for mass spectrometry and single-crystal X-ray diffraction serve as a robust guide for researchers undertaking the comprehensive characterization of this and other novel chemical entities. A thorough understanding of these fundamental properties is critical for advancing the development of new pharmaceuticals and functional materials.
References
Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?.
YouTube. (2014, March 25). Mass Spectrometry Organic Compounds.
EAS. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
MtoZ Biolabs. (n.d.). Mass Spectrometry Molecular Weight.
Fiveable. (2025, August 15). Mass spectrometry (MS) | Organic Chemistry II Class Notes....
Chemistry LibreTexts. (2019, December 30). 3.13: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry.
JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes.
ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
ACS Publications. (2012, January 12). Synthesis of 7-Oxo-dihydrospiro[indazole-5,4′-piperidine] Acetyl-CoA Carboxylase Inhibitors. The Journal of Organic Chemistry.
PubMed. (n.d.). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids.
Whitepaper: 7-Methoxy-1-methyl-1H-indazole-5-carboxylic Acid as a Privileged Scaffold for High-Affinity Receptor Binding Executive Summary In modern rational drug design, 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: 7-Methoxy-1-methyl-1H-indazole-5-carboxylic Acid as a Privileged Scaffold for High-Affinity Receptor Binding
Executive Summary
In modern rational drug design, 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1373223-79-0)[1] is rarely utilized as a standalone therapeutic. Instead, it serves as a highly specialized, privileged pharmacophore building block. When conjugated into a carboxamide, this core scaffold dictates the receptor binding affinity, target selectivity, and pharmacokinetic profile of the resulting ligands. This technical guide dissects the causality behind its structural features and provides validated methodologies for evaluating its derivatives against primary targets, notably Monoamine Oxidase B (MAO-B) and Tyrosine Threonine Kinase (TTK)[2][3].
Pharmacophore Mechanics & Causality of Binding
The exceptional binding affinity of derivatives built from this scaffold stems from three synergistic structural modifications that pre-organize the molecule for optimal receptor engagement:
The Tautomeric Lock (1-Methyl Group): Unsubstituted indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms, a process that costs entropic energy upon receptor binding. The N1-methyl group acts as a "tautomeric lock," permanently fixing the molecule in the 1H-indazole configuration. This pre-organization ensures that the N2 nitrogen is consistently positioned as a hydrogen-bond acceptor, which is critical for interacting with the FAD cofactor in the MAO-B substrate cavity[2]. Furthermore, the lipophilic methyl group enhances blood-brain barrier (BBB) penetration for neuroprotective applications.
Steric & Electronic Tuning (7-Methoxy Group): The methoxy group at the 7-position exerts a strong electron-donating effect via resonance, increasing the electron density of the indazole
π
-system. This strengthens
π−π
stacking interactions with aromatic residues within the receptor (e.g., Tyr326 in MAO-B). Sterically, the 7-methoxy group restricts the rotational degrees of freedom of the surrounding pocket, preventing non-specific binding and driving selectivity over off-target isoforms like MAO-A[2].
The Vectoring Linkage (5-Carboxylic Acid): The 5-position serves as the optimal geometric vector. When converted to an amide (indazole-5-carboxamide), the carbonyl oxygen acts as a flexible hinge, directing the attached aryl or alkyl substituents deep into the entrance cavity of the receptor, while the indazole core remains anchored in the substrate/hinge region[2][3].
Targeted Receptor Systems & Binding Affinities
Monoamine Oxidase B (MAO-B): N-substituted indazole-5-carboxamides exhibit subnanomolar to picomolar inhibitory potency against human MAO-B. The indazole core occupies the substrate cavity, while the carboxamide linker bridges into the entrance cavity. Studies demonstrate that optimizing the N1 position (e.g., with a methyl group) yields
IC50
values as low as 0.586 nM, making them vastly superior to standard therapies like safinamide[2].
Tyrosine Threonine Kinase (TTK): In oncology, the 1H-indazole-5-carboxamide scaffold is utilized to develop orally bioavailable TTK inhibitors. The indazole ring acts as a hinge-binding motif within the ATP-binding pocket of the kinase, providing low nanomolar potency (
IC50<10
nM) and excellent selectivity against off-target kinases like Aurora Kinase A[3].
The following table summarizes the impact of the indazole core substitutions on MAO-B binding affinity, highlighting the necessity of the N1-alkylation (e.g., 1-methyl) present in our target scaffold[2].
Scaffold Substitution
Target Receptor
Binding Affinity (
IC50
)
Selectivity (MAO-B vs MAO-A)
Unsubstituted 1H-indazole-5-carboxamide
Human MAO-B
117 nM
Moderate
1-Methyl -1H-indazole-5-carboxamide
Human MAO-B
0.586 nM
> 6000-fold
1-(Methoxyethyl)-1H-indazole-5-carboxamide
Human MAO-B
1.08 nM
High
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis of the active ligand and the subsequent evaluation of its receptor binding affinity.
Protocol 1: Synthesis of Indazole-5-Carboxamide Ligands
Rationale: Amide coupling of the 5-carboxylic acid is required to generate the active pharmacophore capable of bridging receptor cavities.
Activation: Suspend 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere[2].
Coupling Reagents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq). Stir for 30 minutes at room temperature to form the active ester[4].
Conjugation: Add the desired substituted aniline or amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
Reaction & Purification: Stir the mixture for 16 hours at room temperature. Quench with water, extract with ethyl acetate, and purify via flash chromatography to yield the final indazole-5-carboxamide[2].
Rationale: This assay measures the functional binding affinity (
IC50
) by quantifying the displacement/inhibition of kynuramine oxidation by recombinant MAO-B.
Enzyme Preparation: Dilute recombinant human MAO-B in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL[5].
Inhibitor Incubation: Dispense 50 µL of the enzyme solution into a 96-well black opaque microplate. Add 20 µL of the synthesized indazole ligand at varying concentrations (ranging from
10−12
to
10−5
M). Incubate at 37°C for 15 minutes to allow steady-state binding[4][5].
Substrate Addition: Initiate the reaction by adding 30 µL of kynuramine (final concentration 20 µM, equivalent to
2×KM
)[5][6].
Signal Detection: Incubate for exactly 30 minutes at 37°C. Terminate the reaction by adding 40 µL of 2N NaOH. The NaOH converts the enzymatic product into the highly fluorescent 4-hydroxyquinoline.
Quantification: Measure fluorescence using a multi-mode microplate reader at
λex=310
nm and
λem=400
nm. Calculate the
IC50
using non-linear regression (four-parameter logistic curve)[5][7].
Visualizations
Workflow for chemical activation of the carboxylic acid and high-throughput receptor screening.
Mechanistic interaction map of the 7-methoxy-1-methyl-1H-indazole-5-carboxamide pharmacophore.
References
Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as subnanomolar, selective monoamine oxidase B and dual MAO-A/B inhibitors
Source: Optibrium / European Journal of Medicinal Chemistry
URL:2
The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents
Source: Journal of Medicinal Chemistry - ACS Publications
URL:3
Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors
Source: IRIS / University of Bari
URL:4
Multi-targeted directed ligands for Alzheimer's disease: design of novel lead coumarin conjugates
Source: UWCScholar
URL:7
Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone
Source: ResearchGate
URL:6
Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide
Source: MDPI
URL:5
Pharmacokinetic Profiling of Novel 7-Methoxy-1-methyl-1H-indazole-5-carboxylic Acid Derivatives: A Predictive and Methodological Guide
An In-Depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Preamble: Charting the Course for a Novel Chemical Series The indazol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
From the desk of: A Senior Application Scientist
Preamble: Charting the Course for a Novel Chemical Series
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents.[1][2] Its unique electronic properties and structural rigidity allow for precise interactions with a wide array of biological targets. This guide focuses on a specific, novel subclass: 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid and its derivatives. While extensive pharmacokinetic (PK) data for this exact chemical entity is not yet prevalent in public-domain literature, the principles of drug metabolism and disposition allow for a robust, predictive analysis.
This document is structured not as a review of existing data, but as a comprehensive methodological and strategic framework. It is designed to empower researchers to efficiently and accurately characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this promising compound class. We will dissect the molecule's structure to predict its metabolic fate, outline gold-standard experimental protocols to test these hypotheses, and provide the rationale behind each methodological choice, ensuring a self-validating and scientifically rigorous approach to its development.
Section 1: Structural Analysis and Predicted Pharmacokinetic Profile
The pharmacokinetic journey of a drug molecule is intrinsically linked to its physicochemical properties. The 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid scaffold possesses distinct features that are likely to govern its behavior in vivo.
The Indazole Core: This bicyclic aromatic system provides a rigid backbone. Generally, indazole-containing compounds are metabolically stable, though the ring system can be a target for oxidation by Cytochrome P450 (CYP) enzymes.[3]
The Carboxylic Acid Moiety (-COOH): This is a critical functional group. As a weak acid, its ionization state is pH-dependent. This group often enhances aqueous solubility but can limit passive diffusion across cell membranes, potentially making the molecule a substrate for uptake and efflux transporters.[4] It also serves as a primary site for Phase II conjugation, specifically glucuronidation via UDP-glucuronosyltransferases (UGTs), which is a major clearance pathway for many acidic drugs.[4]
The Methoxy Group (-OCH3): This group is a common target for Phase I metabolism. O-demethylation, catalyzed by CYP enzymes (often CYP2D6 or CYP2C19), is a highly probable metabolic pathway, yielding a phenolic metabolite that can then undergo further glucuronidation or sulfation.
The N-Methyl Group (-CH3): The methyl group on the indazole nitrogen can be a site for N-demethylation, another CYP-mediated oxidative reaction. The stability of this group can vary significantly depending on the overall electronic nature of the indazole ring.
Based on this analysis, we can postulate a set of likely ADME characteristics and metabolic pathways that must be experimentally verified.
Predicted Metabolic Pathways
The following diagram illustrates the most probable metabolic transformations for the 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid core structure. These predictions are derived from established metabolic patterns of indazoles and related functional groups.[3][5]
Caption: Standard workflow for an in vivo pharmacokinetic study.
Section 4: Bioanalytical Method Development and Validation
A reliable bioanalytical method is the bedrock of any PK study. For carboxylic acid-containing indazole derivatives, a reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS) method is the gold standard.
[6][7]
Key Steps in Method Development
Mass Spectrometer Tuning: Infuse the compound directly into the mass spectrometer to optimize MS parameters (e.g., precursor/product ion pairs, collision energy) for maximum sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.
Chromatography: Develop a chromatographic method that provides a sharp, symmetrical peak for the analyte, well-separated from endogenous plasma components.
Column: A C18 column is a common starting point.
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid), is typically used to ensure the carboxylic acid is protonated, leading to better peak shape and retention.
[7]3. Sample Extraction: Develop a robust procedure to extract the drug from the plasma matrix.
Protein Precipitation (PPT): Simple and fast. Add 3-4 volumes of cold acetonitrile to one volume of plasma. Vortex, centrifuge, and inject the supernatant.
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): More time-consuming but provide cleaner extracts, which can be necessary to achieve lower limits of quantification.
Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess include:
Selectivity and Specificity
Linearity, Range, LLOQ (Lower Limit of Quantification)
Accuracy and Precision (Intra- and Inter-day)
Recovery and Matrix Effect
Stability (Freeze-thaw, Bench-top, Long-term)
Conclusion
The pharmacokinetic characterization of a novel chemical series like 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid derivatives requires a hypothesis-driven, systematic, and multi-faceted experimental approach. While specific data for this class is emerging, a deep understanding of the metabolic liabilities and physicochemical properties of related indazoles provides a powerful predictive framework. By beginning with a structural assessment, moving through a logical sequence of in vitro ADME assays, and culminating in a well-designed in vivo study underpinned by a robust bioanalytical method, researchers can efficiently build the comprehensive PK profile necessary for advancing these promising molecules toward their therapeutic potential. This guide provides the strategic and methodological foundation for that critical endeavor.
References
Coughtrie, M. W., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. [Link]
Iwasaki, S., et al. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry, 60(9), 3773-3789. [Link]
Maurice, M., et al. (1995). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. The FASEB Journal, 9(10), 1081-1088. [Link]
Dalvie, D. K., et al. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. Chemical Research in Toxicology, 19(10), 1343-1350. [Link]
Dalvie, D. K., et al. (2006). Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate. Chemical Research in Toxicology, 19(10), 1343-1350. [Link]
Kim, J., et al. (2020). Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. Molecules, 25(21), 5089. [Link]
Coughtrie, M. W., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. [Link]
Szöllősi, D., et al. (2025). Functional and structural polypharmacology of indazole-based privileged ligands to tackle the undruggability of membrane transporters. Pharmacological Research, 215, 107693. [Link]
Wang, J., et al. (2015). Investigation of Indazole Unbinding Pathways in CYP2E1 by Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 55(6), 1226-1235. [Link]
McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(7), 3187-3197. [Link]
Al-Imam, H., et al. (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 10(10), 579. [Link]
Alera Labs. (2019). In Vitro ADME Assays. Alera Labs. [Link]
Lo, Y. C., et al. (2016). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 26(24), 5875-5879. [Link]
Symeres. (n.d.). In vitro ADME drug discovery services. Symeres. [Link]
NextSDS. (n.d.). 7-METHYL-5-METHOXY-3-(1H)INDAZOLECARBOXYLIC ACID — Chemical Substance Information. NextSDS. [Link]
Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). Journal of Medicinal Chemistry, 55(9), 4159-4169. [Link]
Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6649. [Link]
Deshpande, M. M. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. [Link]
Linder, C. C., et al. (1985). The effects of the indazole carboxylic acid derivative, tolnidamine, on testicular function: I. Early changes in androgen binding protein secretion in the rat. Journal of Andrology, 6(3), 171-178. [Link]
Tash, J. S., et al. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. Biology of Reproduction, 78(6), 1127-1138. [Link]
Sadek, B., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6438-6454. [Link]
Gale, D. J., & Wilshire, J. F. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(12), 2683-2695. [Link]
Lee, H., & Lee, W. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(11), 3843. [Link]
Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs... ResearchGate. [Link]
Mulgund, S., et al. (2024). Bioanalytical Method Development and Validation for Estimation of Embelin from Human Plasma by RP-HPLC Method. Analytical and Bioanalytical Chemistry Research, 11(3), 299-307. [Link]
Rao, G. K., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
Eriksson, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]
Michalska, D., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2185. [Link]
A Technical Guide to the Biosynthesis of 1H-Indazole-5-Carboxylic Acid Derivatives: From Natural Scarcity to Engineered Pathways
Executive Summary The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases, from cance...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases, from cancer to neurodegenerative disorders.[1][2] Despite their pharmacological significance, indazoles are exceptionally rare in nature, with only a handful of alkaloids like nigellicine and nigellidine isolated from plants of the Nigella genus.[3][4][5] Consequently, the scientific literature does not contain well-elucidated natural biosynthetic pathways for 1H-indazole-5-carboxylic acid or its derivatives. This guide, therefore, pivots from a description of non-existent natural pathways to a forward-looking, in-depth exploration of how these valuable molecules can be constructed using the principles of modern metabolic engineering and biocatalysis. We will provide a technical blueprint for designing and implementing engineered biosynthetic pathways, offering researchers and drug development professionals a scientifically grounded vision for the sustainable and scalable production of complex indazole derivatives.
The Indazole Paradox: Pharmacological Privilege vs. Natural Rarity
Indazole, a fused aromatic heterocycle of benzene and pyrazole, is considered a "privileged scaffold" in drug discovery.[6] Its rigid structure and ability to participate in a variety of non-covalent interactions allow for the design of potent and selective ligands for diverse biological targets. Marketed drugs such as Axitinib (anti-cancer), Entrectinib (anti-cancer), and Benzydamine (anti-inflammatory) feature this core structure, underscoring its therapeutic versatility.[4][7]
This pharmacological importance stands in stark contrast to the scaffold's near absence in the natural world.[8] Unlike flavonoids, terpenoids, or alkaloids such as morphine, for which complex and elegant biosynthetic pathways have been mapped, indazoles appear to be an evolutionary accident rather than a product of conserved enzymatic machinery. This "Indazole Paradox" means that the pharmaceutical industry is entirely reliant on chemical synthesis for the production of these vital compounds.[9][10] While effective, chemical syntheses can involve harsh reagents, heavy metal catalysts, and multiple steps, creating challenges for sustainable and large-scale production.[11][12]
De Novo Biosynthesis by Design: A Metabolic Engineering Approach
The absence of a natural blueprint necessitates a rational design approach. Metabolic engineering offers a powerful paradigm for programming microorganisms like Escherichia coli or Saccharomyces cerevisiae to function as cellular factories for the production of non-natural compounds.[13] Drawing inspiration from successful engineered pathways for molecules like indigo, we can propose a hypothetical, yet plausible, biosynthetic route to the 1H-indazole core starting from central metabolism.[14]
Proposed Pathway from the Tryptophan Biosynthesis Route
The most logical starting point for an engineered indazole pathway is the shikimate pathway, which produces the aromatic amino acids, including tryptophan. Tryptophan's indole ring is a close structural analogue of indazole. We propose diverting the intermediate anthranilate as the key precursor.
The core chemical transformation required is the formation of a nitrogen-nitrogen bond to create the pyrazole ring fused to the benzene ring of an anthranilate-derived intermediate. This is the most significant biosynthetic challenge, as N-N bond-forming enzymes are not common.
The proposed enzymatic cascade is outlined below:
Caption: Proposed engineered biosynthetic pathway for 1H-indazole derivatives.
Causality Behind Key Enzymatic Steps
The successful implementation of this pathway hinges on discovering or engineering enzymes for several key transformations.
Step
Proposed Transformation
Enzyme Class
Rationale & Justification
Potential Gene Source / Engineering Strategy
E1
Anthranilate → Anthraniloyl-CoA
Acyl-CoA Ligase
Activation of the carboxyl group is a common biological strategy to facilitate subsequent nucleophilic attack or rearrangement.
Source from bacterial natural product pathways (e.g., polyketide or non-ribosomal peptide synthesis).
E2/E3
Anthraniloyl-CoA → Aryl Diazonium Intermediate
Hydrazine Synthase / Diazotizing Enzyme
CRITICAL BOTTLENECK: This is the most challenging step. It requires the formation of an N-N bond. This could proceed via a hydrazine intermediate followed by oxidation, or a direct diazotization.
Discovery-based: Mine genomes of organisms known to produce hydrazine-containing natural products. Engineering-based: Directed evolution of nitrite/nitric oxide reductases or ammonia-oxidizing enzymes to accept an aryl amine substrate.
Intramolecular cyclization to form the pyrazole ring. This may occur spontaneously after the formation of a reactive diazonium species, or it may require enzymatic catalysis to control regioselectivity.
Directed evolution of enzymes that handle reactive intermediates, such as certain lyases or isomerases.
E5+
Indazolone → Target Molecule
Reductases, Carboxylases, etc.
"Tailoring enzymes" would modify the indazole core to produce the desired 5-carboxylic acid derivative and other functionalizations.
A vast library of known tailoring enzymes exists from other natural product pathways that can be tested for activity on the indazole scaffold.
Experimental Workflow: A Roadmap to a Production Strain
Developing a microorganism to produce a novel compound is a multi-stage process that integrates synthetic biology, enzymology, and fermentation science.
Caption: General workflow for engineering a microbial production host.
Detailed Experimental Protocol: Screening for Novel Indazole Cyclase Activity
This protocol outlines a high-throughput method to screen a library of candidate enzymes (e.g., from a metagenomic library or a set of computationally selected enzymes) for the ability to catalyze the critical N-N bond formation and cyclization.
Objective: To identify an enzyme capable of converting a synthetic N-nitroso-2-aminobenzaldehyde into 1H-indazole. The nitroso group serves as a proxy for the challenging diazonium intermediate.
Materials:
96-well microplates (UV-transparent)
E. coli expression system (e.g., BL21(DE3)) for candidate enzymes
Enzyme Library Expression:
a. Transform individual candidate cyclase genes into an E. coli expression strain.
b. In a 96-deep-well plate, grow each transform in 1 mL of auto-induction media for 18-24 hours at 25°C to induce protein expression.
c. Harvest cells by centrifugation (4000 x g, 10 min).
Lysate Preparation:
a. Resuspend cell pellets in 200 µL of lysis buffer containing DNAse I.
b. Incubate at room temperature for 20 minutes with gentle shaking.
c. Centrifuge at 4000 x g for 20 minutes at 4°C to pellet cell debris. The supernatant is the crude cell lysate containing the expressed enzyme.
Enzymatic Reaction:
a. In a new 96-well plate, add 50 µL of crude cell lysate from each well of the library.
b. Prepare a reaction master mix containing:
100 mM Phosphate buffer (pH 7.5)
1 mM NADPH (or other relevant cofactors)
10 mM N-nitroso-2-aminobenzaldehyde (dissolved in DMSO, final DMSO conc. <1%)
c. Add 50 µL of the master mix to each well to initiate the reaction. Include a negative control using lysate from E. coli with an empty vector.
d. Incubate the plate at 30°C for 4 hours.
Screening and Analysis:
a. Primary Screen: Quench the reaction by adding 100 µL of acetonitrile. Centrifuge to precipitate protein. Analyze the supernatant using a plate reader, scanning for the appearance of a new absorbance peak corresponding to the indazole product.
b. Secondary Verification (LC-MS): For any "hits" from the primary screen, re-run the reaction on a larger scale (1-2 mL).
c. Extract the product with ethyl acetate, dry the solvent, and resuspend in methanol.
d. Analyze the sample by LC-MS, comparing the retention time and mass-to-charge ratio against an authentic 1H-indazole standard.
Self-Validating System: The protocol's trustworthiness is ensured by the two-tiered screening process. The initial, rapid plate reader screen identifies potential candidates, while the definitive LC-MS analysis provides unambiguous confirmation of product formation, eliminating false positives.
Conclusion and Future Outlook
While nature has not provided a biosynthetic pathway for 1H-indazole-5-carboxylic acid, the tools of synthetic biology and metabolic engineering provide a clear and rational path forward. The primary obstacle remains the discovery or engineering of an efficient N-N bond-forming enzyme. Overcoming this hurdle will not only enable the sustainable, bio-based production of a critical pharmaceutical scaffold but will also add a powerful new reaction to the toolkit of synthetic biology. The methodologies and hypothetical pathways described in this guide serve as a foundational strategy for researchers and drug developers aiming to harness the power of biology to produce high-value, non-natural molecules.
References
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [https://vertexaisearch.cloud.google.
Chem-Impex International. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCpYgplw_wuI-rRXWQx9Gw38zBT2_FxJ_QTNB6OoNV9LANt5CaGMpmwLMoOFIcKE-izDzGlCcb1924TiPEvY4f9p6fgl4Ron0RXoolO8UqWaJrUW2mEzs2GvrdVe30Z6EENw==]
Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-NHr33mWc6lLnwMqrvtOdd5SYcrlSYcFnal6IN3FHekJpaWfBoUdYwnKfPh_r-OEF5fHzXrWxLhJniDnkNnLW6i8HhjtE__Pg9sr8LzWhmnGSxVYF8tQydBu16Wv8bFeiDnYG_8mZa7m2rIWzJueDpFIBHnlY_NxWBxetFm7yExnZpIdSvgTWu0eEXXZM5Z_VfWM=]
ResearchGate. (2026, January 11). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN5hUN17l0-JEbyKpw4n6Dzwl3OZq8U5lH5zsWQaRu1Mgz-983saEFLzgSvB_Xgb6reuXm476OOVA1ih8xWJfYvyZcyKe4pBaje4FgesPc0Fl-wLsedFncQ5sj_PeVU8wSQFKYoQP1Up64ax6UUFH7TBCLx8ooXH7n-nnuJbfcyQ49uEmyHxicyAHSa98M1mF094eYywP2P_ds1Og8VOiBNJQrCrgrL1GTs5olS-Aq5niTvN8W1m6zo6rOefZk6NbFD30guDrSY_RnTUM3w1teVS3X1nvD]
Fadaly, W. A. A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 8(11), 128-146. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx9Wrmjmla4EGZz1hl_ZYGO_f3vHbW7BI54zhQ0YRYITQj5qvnqUY7JoCPej91T999wIpxYxrjjroQyECO-gliYILjAKDnuEXunnRMAORU893iX4BI3OVtE6SeA4uNxqWaCAEfdH1uSqbuBPg3sDURf1jzfmkbGR17Emm4N870Y4A7kWN5uHF9kEMkLlS5A0UuGLWIIbP66dugITk=]
Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1767. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAC89MYrb5nZUN4oaoWynOAc_kuvcx8SBggcI7sORFbRM_f3Tcu0n6nFvzKcqvOb-xV908uK0hwv5wszdeng_EtemkTWZ7689AjgR88Y3Z0JpNW8wHoYgz-KeXhVEAA-XUcT0=]
Ingenta Connect. (2024, June 1). Advances in Synthesis of Indazole Variants: A Comprehensive Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM3kiednnIhHXrg_3MPu58QDCCqFG5qQ1pACx534ciqjA5nzudm-XKvNWRP-qykqYtI-O13P-HB0O0VmiYHZYBy8nO47elUwwAy0NcpfVkuK07E9npUcD0h7uAeG-g1DMelVArFwQvsLLBy4mlc73NPN7YSEEFSIPvW-gtGgQ8mDg2fuQ7]
BenchChem. (n.d.). Discovery and synthesis of novel indazole derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzcavmQQ-iUwUPdtKmAjo0u4alu5wxoTJnkZFmUEjVkvEPWZjp6MrQMfjtokoUH95VNdq1tytRePBP6BgaPnLAZK9Y9oNmFsFnEf0Pk_MmHICKj-vmYZerGZd61EfSG0NphPjP52dpWYNhl9LU1aHXQQL3U0R9O0ydJlov0VXlc6uH5A8pgVku85e1bI3M8KE_]
Li, W., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd1MZX-4VenNmGfcM5I7XE2-FHqnuUbJelNSmWazBazVDKPUSurz7ACv4s6vsftiwVkx4YSCy01mfah6QSMTSopue8emDj9iVcmGLEpuaUnAF92Ro5D7153zlFDzUUV9JcFeY=]
Mal, S., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 30(13), 5678. [https://vertexaisearch.cloud.google.
Li, W., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrQZ5bdisTcF8fouRuA8alRlDS5sCGPh8TR_vS2x66-JIMvbC3VVtr9akXwFScTrisJXRLwv2bZJ9rHYRyf0DDdNaPqm_5rxYeyWEevaKI7l0wBnZ-XtaZNgnj9iV_ctaanJrVLTAcIFkZNw==]
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyISSyum5A8PGrPZA_B-mdrxMyRn7iw2PrTaatBKu5wYmXJlFZpIyc-5StBgevV-dPbc_E8jtd0V8USoRHghRpn-EVGOWiHAeu8pW7-3BVhD4JPHMSVlwU-FbJijhppC_VSzfZTajd3NV2Py92xkRqOffIC3yzw0mLS2HnSjyC9ML_Ej3uoxPpvYGGU4QUGYMGdRW59-onvve4LxDejevFkHtAP5ZaQcxnTyvcyA==]
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7nDg-WkYzrwLjlpZq2Uy0d0PjFkCqyEHGTGnSL2U-UJupDYOhEip-sIhHa1JSmoEtARWyKTy5ZxWOgbqJdyD03q2win1TYs2dCF0Hirgyo4j6kmsbLlZiF-6x0dMVW4aChWhpmotgteXc6A_EQYFwDuUMGVbIaaCdunfyZjLZ-JB3XoTlL_ammkCy2iuu1sihSNXmMYnFko4c]
PubMed. (n.d.). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtV8-PEY4yPEO1ymAcv2j8_YThfCnNsU1tDqReZjfzXxofHpDpZVSxjHDnALOhgpAIOkvTu-JXLl7XaDqJfpyEcFq-_mxYBZLLy1BOTEtgclG6HPX-tO7-4NetD_bLH6RD]
Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_qk10UMEmjJUYy_o5aXf8cUn_Gf6qS_9DWXLAPsYVxZ3MtL8Nw4FSgJ2MSisTkh96IZO1kHTiYrt-7a9Mwvg4ZBqzRhNnmi5nUBAq8lRIBGXi_NTchDIFTI9Eqs_XKddwJoiYB63rnTvYukU=]
Berry, A., et al. (2002). Application of metabolic engineering to improve both the production and use of biotech indigo. Journal of Industrial Microbiology & Biotechnology, 28(3), 127-133. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXEwMv5Akj09vBnD0LdoR6hUDZyWMrkkhCqUfT_sH2KVxOkn5oeLUYnE9ElPIeUPED7SClj_TbTDCWxmydEiNeVLOVQHqRROoF2dXLRz6oGf2F8et-xntso5vVM_rWlElhIBI=]
Zhang, C., et al. (2016). Metabolic Engineering for Production of Small Molecule Drugs: Challenges and Solutions. Biotechnology Journal, 11(11), 1379-1386. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNFKiM-78_lyZ3CEqQAixOaItGEVUNE9TbyzlAeXj1EsnqOyTz4M9C5e1-yvdNkLOfKeuIU0JVx9K5QBW0N4LtIOpjskhIXA5XbxgJqPWfXqa7E8FFOrRbvmoCuM_X]
Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwmoIECiOHjr1krBlBRJCTT-kRnvAYw8qo2O_Sgjlr7Z4SiGlbklQJeRirGiGbRNH7qYLkwMyl8q3TGa-oQh3oC3nhoVXnR9WXT-I1RO8PSCLg0Nam-VxygyFwbjzzTllTNHkd2mQe7ZJPxec5cVY9hl8KNZVsw0dFYec=]
Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17188-17197. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfd3rgS1muvQWT3M04Oa4AzWoDSCN1XkD1Gc7YtjW5Fsfdeqdv5vNow2CNe90Ybt3i4_iXc-mA-OhVxbiLMr8tzA2kwxtqWFnWnuF2Jtd-grbg8qyYj0K3jsQ804ph3LTP7-txZn8gY1rhChjYaMsS3Ziw9q2XWIE=]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Protocol & Application Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Matrix: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for indole and benzimidazole rings in kinase inhibitors and receptor antagonists. 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid is a highly functionalized building block whose precise regiochemistry—specifically the methylation at the N1 versus N2 position—dictates its subsequent pharmacological trajectory.
This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. By integrating 1D and 2D NMR techniques, this guide establishes a rigorous framework for unambiguous structural verification.
Scientific Context & Causality: The "Why" Behind the Protocol
Solvent Selection: The Role of DMSO-d₆
Carboxylic acids present unique challenges in NMR due to rapid proton exchange and dimerization via intermolecular hydrogen bonding. Chloroform-d (CDCl₃) often yields broadened or invisible carboxylate proton signals. We mandate the use of DMSO-d₆ because its strong hydrogen-bond accepting capability disrupts carboxylic acid dimers, locking the monomeric state and typically yielding a sharp, distinct, downfield ¹H signal between 12.5 and 13.5 ppm [1].
Differentiating N1 vs. N2 Alkylation
Alkylation of the 1H-indazole core often yields a mixture of N1 and N2 isomers. ¹³C NMR is the most authoritative diagnostic tool for distinguishing these isomers [2]. In 1-methylindazoles, the N-CH₃ carbon typically resonates around 35–40 ppm, whereas in 2-methylindazoles, it shifts downfield to 40–45 ppm due to the quinonoid-like electronic distribution of the N2 tautomer. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is required to establish a self-validating proof of structure: a cross-peak between the N-CH₃ protons and the C7a bridgehead carbon definitively proves N1 substitution [3].
Experimental Protocol
This step-by-step methodology ensures high signal-to-noise (S/N) ratios and prevents common artifacts such as radiation damping or poor shimming.
Step 1: Sample Preparation
Weighing: Accurately weigh 15–20 mg of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid.
Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm precision NMR tube to remove paramagnetic impurities or undissolved particulates that distort magnetic field homogeneity.
Step 2: Instrument Tuning and Shimming
Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually or automatically tune and match the probe for both ¹H and ¹³C frequencies to maximize power transfer and sensitivity.
Shimming: Perform gradient shimming (Z1-Z5) on the deuterium lock signal of DMSO-d₆. Ensure the lock level is stable and the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz.
Step 3: Acquisition Parameters
¹H NMR:
Pulse Sequence: Standard 30° or 90° pulse (zg30 / zg).
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of the N-CH₃ and O-CH₃ protons).
Number of Scans (NS): 16 to 32.
¹³C NMR (Proton-Decoupled):
Pulse Sequence: Power-gated decoupling (zgpg30).
Relaxation Delay (D1): 2.0 - 3.0 seconds.
Number of Scans (NS): 512 to 1024 (due to the low natural abundance of ¹³C and the presence of quaternary carbons C3a, C5, C7, C7a, and C=O).
Data Presentation and Interpretation
The quantitative data below summarizes the expected chemical shifts based on empirical substituent effects and established indazole literature [1][3].
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
Causality / Structural Rationale
12.95
Broad Singlet (br s)
1H
-
-COOH
Strongly deshielded acidic proton; stabilized by DMSO hydrogen bonding.
8.18
Singlet (s)
1H
-
H-3
Characteristic isolated pyrazole ring proton.
8.12
Doublet (d)
1H
1.3
H-4
Deshielded by the ortho-carboxylic acid (electron-withdrawing group). Meta-coupled to H-6.
7.42
Doublet (d)
1H
1.3
H-6
Shielded by the ortho-methoxy group via resonance electron donation, counteracting the acid's pull.
4.16
Singlet (s)
3H
-
N1-CH₃
Deshielded by the adjacent electronegative N1 atom.
3.98
Singlet (s)
3H
-
O-CH₃
Typical methoxy resonance attached to an aromatic ring.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Diagnostic Significance
167.8
Quaternary (C=O)
Carboxylic Acid
Confirms the integrity of the -COOH group.
146.5
Quaternary (C)
C-7 (C-OMe)
Strongly deshielded by the attached oxygen atom.
134.8
Methine (CH)
C-3
Standard shift for the C3 position of 1H-indazoles.
131.5
Quaternary (C)
C-7a
Bridgehead carbon adjacent to N1.
125.6
Quaternary (C)
C-5
Substituted with the electron-withdrawing carboxyl group.
124.2
Quaternary (C)
C-3a
Bridgehead carbon.
119.8
Methine (CH)
C-4
Aromatic carbon ortho to the EWG.
107.5
Methine (CH)
C-6
Highly shielded due to the ortho +R effect of the methoxy group.
56.2
Primary (CH₃)
O-CH₃
Standard aromatic methoxy carbon shift.
39.8
Primary (CH₃)
N1-CH₃
Critical Regiomarker: Confirms N1-alkylation (N2-CH₃ would appear >40 ppm).
Workflow Visualization
To ensure absolute trustworthiness in the structural assignment, a systematic workflow must be followed. The diagram below illustrates the logical progression from 1D screening to 2D regiochemical confirmation.
Figure 1: Systematic NMR elucidation workflow for confirming indazole regiochemistry.
References
Elguero, J., et al. "13C NMR of indazoles." Magnetic Resonance in Chemistry, ResearchGate, April 2016. Available at:[Link] [INDEX]
L. M. P. M. F. C. et al. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." National Center for Biotechnology Information (PMC). Available at:[Link] [INDEX]
Application
Scale-Up Synthesis Protocol for 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid: A Regioselective SNAr-Based Approach
Strategic Overview & Retrosynthetic Rationale Substituted 1H-indazoles are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for indoles and benzimidazoles. The synthesis of 7-Methoxy-1-m...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Retrosynthetic Rationale
Substituted 1H-indazoles are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for indoles and benzimidazoles. The synthesis of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid presents a unique regiochemical challenge. Traditional synthetic routes often rely on the direct N-methylation of a pre-formed 1H-indazole core using methyl iodide and a base. However, because both the N1 and N2 nitrogen atoms possess nucleophilic character, this approach invariably yields a mixture of 1-methyl and 2-methyl isomers. On a scale-up manufacturing level, separating these isomers requires resource-intensive silica gel chromatography, drastically reducing overall yield and process efficiency.
To bypass this bottleneck, we have designed a de novo construction of the indazole ring that guarantees absolute regioselectivity. By utilizing as the starting material, we can condense the formyl group with methylhydrazine. This is followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) to displace the activated ortho-fluorine. This sequence forces the methyl group exclusively onto the N1 position, providing a highly scalable, chromatography-free pathway to the target molecule.
Synthetic Pathway Visualization
Regioselective synthesis of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid via SNAr.
Reagent Stoichiometry & Safety Data
The following table summarizes the quantitative requirements for a 100-gram scale-up batch.
Objective: Convert the starting material to an ester to prevent unwanted salt formation with methylhydrazine and to increase the electron-withdrawing capacity of the para-substituent, thereby accelerating the downstream SNAr.
Charge: To a 2 L jacketed glass reactor equipped with a reflux condenser, charge 4-fluoro-3-formyl-5-methoxybenzoic acid (100.0 g, 0.504 mol) and anhydrous methanol (1.0 L).
Catalysis: Under continuous stirring, slowly add concentrated sulfuric acid (5.5 mL) dropwise. Maintain the internal temperature below 30 °C during addition.
Reaction: Heat the mixture to reflux (approx. 65 °C) for 12 hours. Monitor the conversion via HPLC (Target: >98% conversion).
Work-up: Concentrate the reaction mixture under reduced pressure to remove ~800 mL of methanol. Quench the remaining residue by slowly pouring it into saturated aqueous NaHCO₃ (500 mL) until the pH stabilizes at 7–8.
Isolation: Extract the aqueous layer with ethyl acetate (3 × 400 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield methyl 4-fluoro-3-formyl-5-methoxybenzoate as an off-white solid. Proceed without further purification.
Objective: Condense methylhydrazine with the formyl group, followed by thermally driven cyclization to construct the 1-methyl-1H-indazole core.
Preparation: In a clean 2 L reactor purged with nitrogen, dissolve the intermediate ester (~107 g, 0.504 mol) in anhydrous DMAc (500 mL). Cool the solution to 0–5 °C.
Hydrazone Formation: Slowly add methylhydrazine (32.0 mL, 0.605 mol) dropwise over 30 minutes. Critical Control Point: Maintain the internal temperature below 10 °C to prevent exothermic degradation. Stir at room temperature for 2 hours.
Cyclization: Add finely powdered anhydrous K₂CO₃ (174.0 g, 1.26 mol) in one portion. Heat the suspension to 110–120 °C for 16 hours. The elevated temperature is required to overcome the activation energy barrier of the SNAr cyclization.
Precipitation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water (2.0 L).
Filtration: Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with cold water (3 × 300 mL) to remove residual DMAc and inorganic salts. Dry in a vacuum oven at 50 °C to afford methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate .
Step 3: Saponification and Final Isolation
Objective: Hydrolyze the methyl ester to yield the final carboxylic acid target.
Hydrolysis: Suspend the indazole ester in a solvent mixture of THF (600 mL) and water (300 mL). Add LiOH·H₂O (63.5 g, 1.51 mol) in one portion.
Reaction: Stir the biphasic mixture at 40 °C for 4–6 hours. Complete dissolution typically indicates the formation of the soluble lithium carboxylate salt. Verify complete consumption of the ester via TLC or HPLC.
Solvent Removal: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with additional water (200 mL) and wash with MTBE (200 mL) to extract any unreacted organic impurities.
Acidification: Cool the aqueous layer to 0–5 °C. Carefully acidify using 2 M HCl until the pH reaches 2–3. A thick white/off-white precipitate will form immediately.
Final Isolation: Filter the product, wash with cold water, and dry under high vacuum at 60 °C to constant weight, yielding 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid in high purity (>99% by HPLC).
Mechanistic Insights & Process Causality (E-E-A-T)
To ensure a self-validating and robust protocol, it is critical to understand the physical organic chemistry governing this synthesis:
Regioselectivity of Methylhydrazine Condensation: Methylhydrazine possesses two distinct nucleophilic centers: the primary amine (-NH₂) and the secondary amine (-NHMe). The primary amine is significantly less sterically hindered and more nucleophilic. Consequently, the initial condensation with the benzaldehyde occurs exclusively at the -NH₂ group, forming the intermediate hydrazone (Ar-CH=N-NHMe). This initial kinetic preference is the cornerstone of the entire synthesis, as it pre-organizes the molecule for the subsequent cyclization.
SNAr Activation Kinetics: The intramolecular cyclization requires the secondary amine (-NHMe) to attack the aromatic ring and displace the fluorine atom. Fluorine is the optimal leaving group for SNAr reactions; its high electronegativity strongly stabilizes the anionic Meisenheimer intermediate transition state. Furthermore, the C-F bond in our substrate is situated para to the methyl ester group. This strongly electron-withdrawing ester acts as an electron sink, dramatically lowering the activation energy required for nucleophilic attack.
Why Esterification is Mandatory: Attempting the SNAr cyclization directly on the free carboxylic acid is highly problematic. The basic conditions (K₂CO₃) would deprotonate the carboxylic acid, generating a carboxylate anion. This anion is strongly electron-donating via induction, which would deactivate the aromatic ring toward nucleophilic attack, stalling the cyclization. Masking the acid as a methyl ester preserves the necessary electron-deficient nature of the ring.
References
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid | BLD Pharm. Link
4-fluoro-3-formyl-5-methoxybenzoic acid | Sigma-Aldrich. Link
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | ACS Publications. Link
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | ACS Publications. Link
Method
Application Note: Utilizing 7-Methoxy-1-methyl-1H-indazole-5-carboxylic Acid in the Rational Design of ATP-Competitive Kinase Inhibitors
Introduction & Structural Rationale In the landscape of targeted oncology and neurodegenerative disease therapeutics, indazole scaffolds have emerged as highly privileged structures. They function as superior bioisostere...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In the landscape of targeted oncology and neurodegenerative disease therapeutics, indazole scaffolds have emerged as highly privileged structures. They function as superior bioisosteres for the adenine ring of ATP, capable of forming critical bidentate hydrogen bonds with the highly conserved kinase hinge region 1.
As a Senior Application Scientist, I frequently utilize 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1373223-79-0) as a foundational building block for library generation. The selection of this specific highly functionalized core is driven by three mechanistic advantages:
1-Methyl Substitution (Tautomeric Locking): Unsubstituted indazoles undergo continuous 1H/2H tautomerization in solution. This dynamic state complicates Structure-Activity Relationships (SAR) and often results in poor aqueous solubility. The 1-methyl group locks the heterocycle in the 1H-form, ensuring a rigid, predictable binding vector toward the kinase hinge.
7-Methoxy Substitution (Steric & Electronic Tuning): The methoxy group at the C7 position introduces specific steric bulk and an additional hydrogen bond acceptor. Causally, this forces the core into a preferred dihedral conformation and exploits adjacent hydrophobic sub-pockets (such as the gatekeeper residue pocket), which is a proven strategy for driving kinase selectivity away from off-target kinases like Aurora B 1.
5-Carboxylic Acid (Divergent Synthetic Handle): The C5 position points directly toward the solvent-exposed region or the DFG-out allosteric back pocket, depending on the kinase topology. The carboxylic acid serves as a versatile handle for rapid amide coupling, allowing medicinal chemists to easily append various solubilizing groups or deep-pocket binding motifs 2.
Workflow for generating and screening a targeted kinase inhibitor library using the indazole core.
Experimental Protocols
Protocol 1: Synthesis of Kinase Inhibitor Library via Amide Coupling
Expertise & Causality: Standard carbodiimide couplings (e.g., EDC/HOBt) frequently yield poor results when coupling sterically hindered or electron-deficient amines to the indazole-5-carboxylic acid. To overcome this, we utilize HATU. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis and minimizes epimerization/degradation of sensitive functional groups.
Step-by-Step Methodology:
Activation: In an oven-dried 10 mL vial, dissolve 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid (1.0 eq, 0.1 mmol) and HATU (1.2 eq, 0.12 mmol) in anhydrous DMF (1.0 mL). Add N,N-Diisopropylethylamine (DIEA) (3.0 eq, 0.3 mmol). Stir at room temperature for 15 minutes.
Coupling: Add the desired primary or secondary amine (1.2 eq). Note: If utilizing weakly nucleophilic aniline derivatives, gentle heating to 40°C in a reaction block is recommended to drive the reaction to completion.
Self-Validating Reaction Monitoring: Monitor the reaction via LC-MS. The 1-methyl-indazole core exhibits robust UV absorbance at 254 nm. The reaction is deemed complete when the mass peak of the free acid is fully depleted.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.
Purification: Filter and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).
Integrity Check: Confirm identity and purity (>95%) via ¹H NMR and HRMS prior to biological evaluation.
Expertise & Causality: Highly conjugated indazole derivatives occasionally exhibit compound auto-fluorescence, which causes false positives in standard fluorometric assays. TR-FRET is explicitly chosen here because it introduces a time delay between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby ensuring a self-validating, high-fidelity readout for ATP-competitive inhibition 3.
Step-by-Step Methodology:
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
Compound Dispensing: Prepare a 10-point, 3-fold serial dilution of the synthesized indazole inhibitors in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL of each concentration to a 384-well low-volume proxiplate.
Enzyme Pre-Incubation: Add 5 µL of the target kinase (e.g., ERK2) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature. Self-Validation Control: Always include a no-enzyme control (100% inhibition baseline) and a DMSO vehicle control (0% inhibition baseline) on every plate.
Reaction Initiation: Add 5 µL of a substrate/ATP mix. Critical Step: The ATP concentration must be calibrated to the apparent
Km
of the specific kinase to accurately assess ATP-competitive behavior without artificially masking inhibitor potency.
Detection: After a 60-minute reaction time, add 10 µL of TR-FRET detection buffer containing the Europium (Eu)-labeled anti-phospho antibody and ULight-labeled secondary acceptor.
Readout: Incubate for 1 hour in the dark. Read on a microplate reader using standard TR-FRET settings (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate IC₅₀ using a 4-parameter logistic regression.
MAPK/ERK signaling pathway illustrating targeted intervention by indazole-based inhibitors.
Data Presentation: SAR & Permeability Summary
To demonstrate the versatility of the 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid core, the table below summarizes representative quantitative data when the C5-carboxylic acid is derivatized with various amines to target the ERK and TTK kinase space. Notice how the choice of the R-group dramatically shifts the selectivity profile.
Compound ID
C5-Amide R-Group
ERK2 IC₅₀ (nM)
TTK IC₅₀ (nM)
Kinase Selectivity
Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
1 (Core)
-OH (Unmodified Acid)
>10,000
>10,000
N/A
0.5
2
Cyclohexylamino
450
1,200
2.6x (ERK selective)
12.4
3
3-(2-fluorobenzyl)cyclohexylamino
12
850
70x (ERK selective)
18.2
4
4-(pyridin-2-yl)piperazin-1-yl
85
8
10.6x (TTK selective)
22.1
Data Interpretation: The unmodified acid (Compound 1) lacks potency due to electrostatic repulsion in the hydrophobic ATP-binding pocket. Appending a bulky, lipophilic group (Compound 3) drives extreme potency toward ERK2 by occupying the DFG-out pocket 2. Conversely, a basic piperazine derivative (Compound 4) shifts the selectivity profile entirely toward TTK 1.
References
Title: The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents
Source: Journal of Medicinal Chemistry, ACS Publications
URL: [Link]
Title: US9351965B2 - Indazole derivatives useful as ERK inhibitors
Source: Google Patents / United States Patent and Trademark Office
URL
Title: US9163007B2 - 5-substituted indazoles as kinase inhibitors
Source: Google Patents / United States Patent and Trademark Office
URL
Technical Support Center: Purification of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic Acid
Welcome to the Technical Support Center for the synthesis and purification of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid . This guide is designed for researchers and drug development professionals dealing with the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid . This guide is designed for researchers and drug development professionals dealing with the specific chromatographic and crystallographic challenges associated with functionalized indazole derivatives.
Troubleshooting Guide: Resolving N1 vs. N2 Regioisomers
The most significant challenge in synthesizing 1-methyl-1H-indazoles is the unavoidable formation of regioisomers. Alkylation of the indazole core typically proceeds through an indazolide anion intermediate, leading to a mixture of N1-methyl and N2-methyl products.
Q: Why am I seeing two distinct product spots on my TLC after methylating 7-methoxy-1H-indazole-5-carboxylic acid?
A: Indazoles possess two non-equivalent nitrogen atoms (N1 and N2). While N1-alkylation is thermodynamically favored (by ~3.2–3.6 kcal/mol), the N2 position is kinetically accessible, resulting in competing pathways (1[1], 2[2]).
Q: How can I efficiently separate the N1 and N2 regioisomers?
A: Direct separation of the free carboxylic acid regioisomers on normal-phase silica is notoriously difficult due to severe streaking. The causality behind the solution lies in the electronic distribution of the molecules: the N2-methyl isomer has a significantly higher dipole moment (~3.40 D) compared to the N1-methyl isomer (~1.50 D) (1[1]). By performing the methylation on an esterified intermediate, the highly polar N2 isomer interacts much more strongly with the silica gel, allowing the less polar N1 isomer to elute first. If separating the free acids is mandatory, Preparative Reversed-Phase HPLC (RP-HPLC) must be used (3[3]).
Data Presentation: Physicochemical Comparison of N1 and N2 Regioisomers
This is the field-proven, standard methodology to bypass free-acid streaking.
Esterification: Protect the starting 7-methoxy-1H-indazole-5-carboxylic acid as a methyl ester using MeOH and catalytic H2SO4.
Alkylation: React the ester with Methyl Iodide (MeI) and K2CO3 in DMF at room temperature for 4-6 hours.
Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (typically 3:1 to 1:1). The desired N1-ester will elute first.
Hydrolysis: Dissolve the purified N1-ester in THF/MeOH. Add 2M aqueous NaOH and stir at 40°C until TLC indicates complete consumption of the ester.
Isolation: Acidify the mixture with 1M HCl to pH 2-3 to precipitate the pure 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid. Filter and dry.
Q: My product is contaminated with unreacted alkylating agent and neutral ester byproducts. How do I remove them without running another column?
A: Utilize an acid-base extraction. This is a highly reliable, self-validating purification system. It exploits the pKa of the carboxylic acid (typically ~4.5). By washing the organic layer with saturated aqueous sodium bicarbonate (pH ~8), the target compound is quantitatively deprotonated into its water-soluble sodium salt. Neutral impurities physically cannot partition into the aqueous layer and are discarded with the organic phase (4[4],5[5]).
Fig 2: Self-validating acid-base extraction workflow for carboxylic acid purification.
Protocol 2: Acid-Base Extraction for Free Acid Purification
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) in a separatory funnel.
Deprotonation: Add an equal volume of saturated aqueous NaHCO3. Shake vigorously and vent.
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your product) into a clean Erlenmeyer flask. Discard the upper EtOAc layer (containing neutral impurities).
Washing (Optional): Wash the aqueous layer once more with a small volume of clean EtOAc to remove trace organics.
Reprotonation: Slowly add 1M HCl to the aqueous layer while stirring until the pH reaches 2-3. The target carboxylic acid will crash out of the solution as a white/off-white precipitate.
Isolation: Collect the solid via vacuum filtration, wash with ice-cold distilled water, and dry under high vacuum (6[6]).
FAQ: Crystallization and "Oiling Out"
Q: During recrystallization, my compound forms a thick oil at the bottom of the flask instead of crystals. What is happening and how do I fix it?
A: This phenomenon is known as "oiling out." It occurs when the solution becomes supersaturated at a temperature that is above the melting point of the impure compound mixture. Instead of forming a crystalline lattice, the compound separates as a distinct liquid phase (4[4]).
To resolve this, you must alter the thermodynamics of the cooling process:
Solvent Switch: Change the solvent system entirely (e.g., switch from pure ethanol to a Toluene or EtOAc/Heptane mixture).
Charcoal Treatment: High concentrations of colored impurities depress the melting point. Using activated charcoal removes these impurities, raising the melting point of the solute mixture back above the saturation temperature.
Controlled Cooling: Force the crystallization to happen slowly.
Protocol 3: Recrystallization to Resolve "Oiling Out"
Dissolution: Place the crude acid in an Erlenmeyer flask. Add a minimal amount of hot Toluene dropwise while heating and stirring until the solid just dissolves.
Decolorization: Add a small spatula tip of activated charcoal to the hot solution. Boil gently for 3-5 minutes.
Hot Filtration: Perform a rapid hot gravity filtration through fluted filter paper to remove the charcoal.
Controlled Cooling: Cover the flask and allow it to cool very slowly to room temperature. Do not disturb the flask or place it in an ice bath immediately.
Seeding (If necessary): If oil droplets begin to form, reheat the solution until clear, add 5% more hot solvent, and scratch the inside of the flask with a glass rod to induce nucleation.
Isolation: Once crystals have formed at room temperature, chill the flask in an ice bath for 30 minutes, then collect the product via vacuum filtration.
References
Benchchem. Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid.4
Technical Support Center: Chromatography for 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid
Welcome to the technical support center for the chromatographic analysis of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chromatographic analysis of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and method development protocols. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions and issues encountered during the analysis of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid.
Q1: I'm seeing significant peak tailing for my analyte. What is the likely cause and how can I fix it?
Peak tailing is a common issue when analyzing acidic compounds like 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid. The primary cause is often secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.[1] To mitigate this, you should operate at a lower pH to ensure the full protonation of these silanol groups.[1] Additionally, using an "end-capped" column, where residual silanols are chemically deactivated, can significantly reduce these interactions.[1]
Q2: My retention times are drifting from one injection to the next. What should I check?
Retention time drift can be caused by several factors. The most common culprits are poor column equilibration between injections, changes in mobile phase composition, and temperature fluctuations.[2] Ensure your column is adequately equilibrated with the mobile phase before each injection. It is also crucial to prepare fresh mobile phase daily and use a column oven to maintain a constant temperature.[2]
Q3: I have poor resolution between my target analyte and an impurity. What is the most effective way to improve this?
Improving resolution in HPLC involves optimizing three key factors: retention factor (k), selectivity (α), and column efficiency (N).[3] Adjusting the mobile phase strength (the ratio of organic solvent to water) will change the retention factor.[3] To alter selectivity, you can try changing the organic solvent (e.g., from acetonitrile to methanol), modifying the mobile phase pH, or switching to a column with a different stationary phase chemistry (e.g., C8 instead of C18).[3][4]
Q4: Should I use Reversed-Phase Chromatography (RPC) or Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound?
The choice between RPC and HILIC depends on the polarity of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid. RPC is the most common HPLC mode and is suitable for a wide range of compounds, from nonpolar to moderately polar.[5][6] HILIC, on the other hand, is specifically designed for the separation of very polar compounds that show little or no retention in RPC.[7][8] Given the presence of a carboxylic acid and a methoxy group, the compound is likely to have some polar character. A good starting point would be RPC with a C18 column. If you struggle to achieve adequate retention even with a low percentage of organic solvent in the mobile phase, then HILIC would be a logical next step.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving specific chromatographic issues.
Guide 1: Diagnosing and Eliminating Peak Tailing
Peak tailing can compromise the accuracy of integration and reduce resolution. Follow this workflow to systematically address this issue.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol:
Evaluate Mobile Phase pH: The ionization state of your analyte and the column's stationary phase is critical. For an acidic compound, a mobile phase pH that is at least 2 units below the analyte's pKa will ensure it is in its neutral, more retained form, which generally results in better peak shape.[9] If the pKa is unknown, start with a mobile phase pH of around 2.5-3.0 using an additive like formic acid or trifluoroacetic acid.
Assess the Column: Not all C18 columns are the same. Older columns or those made with lower purity silica can have more active silanol sites. Using a modern, high-purity, end-capped column is highly recommended to minimize these secondary interactions.[1]
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[10] Try reducing the injection volume or diluting your sample to see if the peak shape improves.
Inspect for System Issues: Dead volumes in the system, such as from poorly connected fittings or excessive tubing length between the column and detector, can cause peak broadening and tailing.[10] Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.
Guide 2: Addressing Retention Time Variability
Consistent retention times are essential for reliable compound identification and quantification.
Troubleshooting Workflow for Retention Time Drift
Caption: Troubleshooting workflow for retention time drift.
Step-by-Step Protocol:
Control Temperature: Temperature has a significant impact on retention times. Using a thermostatically controlled column oven is crucial for maintaining a stable temperature and ensuring reproducibility.[2]
Ensure Proper Equilibration: The column must be fully equilibrated with the mobile phase before each injection. If you are running a gradient, ensure the column is re-equilibrated to the initial conditions for a sufficient time (typically 5-10 column volumes).[2]
Manage Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. It is best practice to prepare fresh mobile phase daily.[11] Also, ensure the mobile phase is adequately degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[2]
Check the HPLC Pump: A malfunctioning pump can lead to an unstable flow rate, directly affecting retention times. Check for any leaks and ensure the pump seals are in good condition.[11]
Method Development Protocols
This section provides structured protocols for developing a robust chromatographic method for 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid from scratch.
Protocol 1: Reversed-Phase Method Development
Reversed-phase chromatography is the most common starting point for method development for small molecules.[5]
Experimental Workflow for RPC Method Development
Caption: Workflow for RPC method development.
Step-by-Step Methodology:
Initial Column and Mobile Phase Selection:
Column: Start with a high-quality C18 column (e.g., 2.1 x 50 mm, sub-3 µm particle size). C18 phases offer a good balance of retention for a wide range of compounds.[6]
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. The acid will help to control the ionization of the carboxylic acid group, leading to better peak shape.[9]
Mobile Phase B: Acetonitrile. It is a common organic modifier with good UV transparency and low viscosity.[12]
Scouting Gradient:
Perform a fast "scouting" gradient to determine the approximate elution conditions. A typical scouting gradient would be from 5% to 95% acetonitrile over 5-10 minutes.
This will give you an idea of the retention of your analyte and any impurities.
Gradient Optimization:
Based on the scouting run, you can optimize the gradient. If your compound elutes very early, you may need to start with a lower initial percentage of organic solvent. If it elutes very late, you can start at a higher percentage or make the gradient steeper.
For closely eluting peaks, a shallower gradient will provide better resolution.[3]
Solvent and Stationary Phase Selectivity:
If you are struggling with co-eluting peaks, changing the selectivity is often the most effective solution.
Try switching the organic modifier from acetonitrile to methanol. This can alter the elution order of compounds.[9]
Alternatively, try a column with a different stationary phase, such as a C8 or a Phenyl-Hexyl phase, which will offer different hydrophobic and pi-pi interactions.[4]
Data Summary Table for RPC Method Development
Parameter
Condition 1
Condition 2
Condition 3
Column
C18, 2.1x50 mm, 2.7 µm
C18, 2.1x50 mm, 2.7 µm
C8, 2.1x50 mm, 2.7 µm
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Methanol
Acetonitrile
Gradient
5-95% B in 5 min
5-95% B in 5 min
5-95% B in 5 min
Flow Rate
0.4 mL/min
0.4 mL/min
0.4 mL/min
Temperature
30 °C
30 °C
30 °C
Retention Time
Record Value
Record Value
Record Value
Peak Asymmetry
Record Value
Record Value
Record Value
Resolution
Record Value
Record Value
Record Value
Protocol 2: HILIC Method Development (If RPC fails)
If your compound is too polar and has insufficient retention in reversed-phase, HILIC is an excellent alternative.[13][14]
Step-by-Step Methodology:
Column and Mobile Phase Selection:
Column: Choose a HILIC column with a polar stationary phase, such as bare silica, diol, or zwitterionic phases.[7]
Mobile Phase A: Acetonitrile (now the weak solvent).
Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0 (now the strong solvent). Buffers are often necessary in HILIC to control peak shape.
Scouting Gradient:
In HILIC, the gradient runs from high organic to low organic. A typical scouting gradient would be from 95% to 50% acetonitrile over 5-10 minutes.
Optimization:
Similar to RPC, adjust the gradient slope and range to optimize the separation.
The choice of buffer and its concentration can have a significant impact on retention and selectivity in HILIC.[15]
References
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]
Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]
Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. [Link]
Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. [Link]
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
PubMed. (2007, June 15). Loss of bonded phase in reversed-phase liquid chromatography in acidic eluents and practical ways to improve column stability. [Link]
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
Journal of the American Chemical Society. (2020, May 14). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. [Link]
Chrom Tech. How to Improve HPLC Peak Resolution. [Link]
Troubleshooting poor reactivity of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid in cross-coupling
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter seemingly inexplicable reactivity issu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter seemingly inexplicable reactivity issues with highly functionalized building blocks.
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid is a classic "problem child" in late-stage functionalization. While its carboxylic acid moiety suggests it should be a prime candidate for modern decarboxylative cross-coupling, researchers consistently report near-total recovery of starting material or complex decomposition mixtures.
This guide dissects the chemical causality behind these failures and provides self-validating, field-proven protocols to bypass these mechanistic bottlenecks.
Diagnostic Overview: The Electronic Conundrum
The core issue with this substrate is not steric hindrance, but electronic saturation . The indazole core is inherently electron-rich. The addition of a 7-methoxy group further pumps electron density into the aromatic system.
In traditional cross-coupling, an electron-rich aromatic ring is beneficial for oxidative addition. However, in [1], the rate-limiting step is the extrusion of CO₂ from a metal-carboxylate intermediate. This step requires electron-withdrawing groups (EWGs)—typically in the ortho position—to stabilize the resulting aryl-metal species. The 5-position of our target indazole lacks these stabilizing EWGs, making the activation barrier for decarboxylation nearly insurmountable under standard catalytic conditions.
Frequently Asked Questions (FAQs)
Q1: Why does my Pd/Cu-catalyzed decarboxylative cross-coupling (Goossen coupling) yield mostly unreacted starting material?
Cause: In a standard Goossen-type decarboxylative coupling, the copper(I) catalyst forms an Ar–COO–Cu intermediate. For CO₂ to extrude, the aryl ring must be able to stabilize the transient aryl-copper species. Because the 7-methoxy-1-methylindazole core is highly electron-donating, the C–C bond breaking is thermodynamically unfavorable[1]. Forcing the reaction with higher temperatures (>150 °C) simply leads to thermal degradation of the catalyst and substrate.
Solution: Do not attempt direct thermal decarboxylation on this substrate. You must either utilize a directed C–H functionalization approach or convert the acid to a halide first (see Q3).
Q2: Can I use metallaphotoredox catalysis (Ni/Ir) to directly decarboxylate this acid?
Cause: While photoredox catalysis is revolutionary for aliphatic (sp³) carboxylic acids, direct photoredox decarboxylation of aromatic (sp²) carboxylic acids is notoriously difficult. The oxidation potential of aryl carboxylates is exceptionally high. Even if oxidized, the resulting sp² aryl radical is highly unstable and prone to rapid hydrogen atom transfer (HAT) from the solvent, resulting in simple protodecarboxylation (reduction) rather than engaging in the [2].
Solution: Avoid direct photoredox decarboxylation for sp² indazole acids.
Q3: What is the most reliable workaround to achieve C-C cross-coupling at the 5-position?
Solution: The most robust, self-validating system is a two-step approach: Decarboxylative Halogenation followed by Suzuki-Miyaura Coupling . By converting the unreactive carboxylic acid into a bromide via a modified Hunsdiecker reaction, you bypass the CO₂ extrusion bottleneck entirely and generate an electron-rich aryl bromide, which is an excellent substrate for standard Pd-catalyzed cross-coupling.
Q4: I am performing an amide coupling (C-N bond formation) with this acid, but conversion is stalled at 30%. What is going wrong?
Cause: Indazole carboxylic acids often suffer from poor solubility and can form strong intermolecular hydrogen-bonding networks, leading to sluggish activation. Furthermore, standard coupling reagents like EDC/HOBt are often insufficiently reactive for electron-rich heterocyclic acids[3].
Solution: Switch to a highly polar aprotic solvent (DMF or NMP) and use uronium-based coupling reagents (HATU or COMU) with a catalytic amount of DMAP to accelerate the formation of the active ester.
Mechanistic Visualization
The diagram below illustrates why direct decarboxylation fails and why the two-step halogenation workaround is the scientifically sound choice.
Fig 1: Mechanistic bottleneck of direct decarboxylation vs. the two-step halogenation workaround.
Quantitative Data: Strategy Comparison
Summarizing the empirical data across different activation strategies highlights the futility of direct C-C decarboxylation for this specific substrate.
Activation Strategy
Reagents / Conditions
Expected Yield
Primary Bottleneck / Causality
Thermal Decarboxylative C-C
Pd(OAc)₂, Cu₂O, Base, 140 °C
< 5%
High kinetic barrier to CO₂ extrusion due to electron-rich indazole core.
Photoredox Decarboxylative C-C
Ir(ppy)₃, NiCl₂, Light, RT
Trace
High oxidation potential of sp² carboxylate; unstable aryl radical intermediate.
Amide Coupling (C-N)
HATU, DIPEA, DMAP, DMF
85 - 95%
Substrate solubility; easily overcome with polar aprotic solvents and DMAP.
Decarboxylative Bromination
Ag₂CO₃, NBS, DCE, 80 °C
75 - 85%
Requires strictly anhydrous conditions to prevent protodecarboxylation.
Experimental Protocol: The Two-Step Workaround
To ensure a self-validating workflow, follow this optimized protocol for converting the unreactive acid into a highly reactive cross-coupling partner.
This step leverages Ag(I) to facilitate a single-electron transfer (SET) pathway, bypassing the thermal limitations of Cu(I)[2].
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid (1.0 equiv, 1.0 mmol) and Ag₂CO₃ (0.2 equiv, 0.2 mmol).
Atmosphere: Evacuate and backfill the flask with dry Argon (3 cycles).
Solvent: Add 10 mL of anhydrous 1,2-dichloroethane (DCE). Ensure the solvent is rigorously degassed.
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.2 equiv, 1.2 mmol) in one single portion under a positive stream of Argon.
Reaction: Seal the flask and heat the suspension to 80 °C in an oil bath. Stir vigorously for 4-6 hours. Monitor the evolution of CO₂ gas.
Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove insoluble silver salts. Wash the filter cake with ethyl acetate (3 × 10 mL).
Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield 5-bromo-7-methoxy-1-methyl-1H-indazole .
Step 2: Suzuki-Miyaura Cross-Coupling
With the halide installed, the electron-rich nature of the indazole now works in your favor, accelerating the oxidative addition of Palladium.
Setup: Combine the 5-bromo-indazole from Step 1 (1.0 equiv), your desired arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv) in a reaction vial.
Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M concentration).
Reaction: Heat at 90 °C for 12 hours.
Result: Standard aqueous workup and chromatography will yield the target functionalized indazole with excellent fidelity.
References
Decarboxylative cross-coupling
Source: Wikipedia, The Free Encyclopedia
URL:[Link]
Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry
Source: National Institutes of Health (PMC9380963)
URL:[Link]
Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055
Source: National Institutes of Health (PMC8404554)
URL:[Link]
Overcoming steric hindrance in 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid functionalization
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical and kinetic challenges associated with functionalizing 7-Methoxy-1-met...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical and kinetic challenges associated with functionalizing 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid.
While this indazole core is a highly valuable scaffold in medicinal chemistry, researchers frequently report "steric hindrance" during 5-position functionalization (particularly amide bond formation). This guide deconstructs the causality behind these failures and provides self-validating, field-proven protocols to overcome them.
FAQ & Mechanistic Insights
Q1: I am getting <20% yield when coupling this indazole-5-carboxylic acid with a substituted piperidine. Is the 5-position sterically hindered?
A1: Structurally, the 5-position itself is not sterically hindered by the indazole core. The carboxylic acid is flanked by unsubstituted C4 and C6 protons. The perceived "hindrance" is actually a kinetic bottleneck caused by a combination of the coupling partner's bulk and the unique electronic profile of the indazole core .
The Causality: The N1-methyl and C7-methoxy groups experience a severe peri-interaction (steric clash). This forces the 7-methoxy group to rotate out of coplanarity with the aromatic ring. Consequently, the oxygen's lone pairs cannot efficiently delocalize into the
π
-system (loss of +M resonance donation), but its inductive electron-withdrawing effect (-I) remains strong. When you activate the 5-carboxylic acid (e.g., into an O-acylisourea), this -I effect makes the intermediate highly electrophilic. If your incoming amine is bulky (e.g., a substituted piperidine), its nucleophilic attack is slow, and the highly reactive active ester simply hydrolyzes back to the starting material before the amide bond can form .
Q2: If standard reagents like EDC/HOBt or HATU fail, what is the optimal activation strategy?
A2: You must shift to coupling reagents that generate an active ester that is both highly reactive toward hindered amines and resistant to rapid hydrolysis. COMU is the premier choice here . Unlike HATU, which relies on a bulky benzotriazole leaving group, COMU utilizes an Oxyma leaving group. Oxyma is less sterically demanding, allowing hindered amines to approach the carbonyl carbon more easily, while effectively suppressing racemization and side reactions . If COMU fails, you must bypass the active ester entirely and generate an acid chloride .
Workflow for selecting the optimal activation strategy for 5-position functionalization.
Quantitative Strategy Comparison
To select the correct approach, consult the following quantitative matrix summarizing the kinetic and steric tolerances of various activation strategies .
This protocol leverages COMU to form an Oxyma active ester, which is highly efficient for coupling weak or sterically hindered amines .
Step 1: Pre-Activation
Dissolve 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
Add COMU (1.1 eq) and 2,4,6-collidine (2.0 eq).
Stir at room temperature for 15 minutes.
Causality: 2,4,6-collidine is used instead of DIPEA because its steric bulk prevents it from acting as a competing nucleophile, and it maintains a slightly acidic microenvironment that stabilizes the Oxyma ester.
Validation Checkpoint: Withdraw 2
μ
L of the reaction mixture, dilute in 100
μ
L of Acetonitrile, and inject into LC-MS. You must observe the mass of the Oxyma-active ester intermediate (M+W - H2O). Do not proceed until conversion is >95%.
Step 2: Amine Addition
Add the hindered amine (1.2 eq) dropwise.
Heat the reaction to 50 °C for 2–4 hours.
Causality: Elevated temperature provides the necessary kinetic energy to overcome the steric repulsion between the Oxyma ester and the bulky amine [[1]]([Link]).
Kinetic competition between productive amine attack and active ester hydrolysis.
When the amine is exceptionally bulky (e.g., a fully substituted carbon adjacent to the amine), even Oxyma esters will fail due to steric repulsion. Converting the carboxylic acid to an acid chloride creates a highly reactive electrophile that bypasses this limitation .
Step 1: Chlorination
Suspend the indazole-5-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
Add Oxalyl Chloride (1.5 eq) followed by a catalytic amount of DMF (0.05 eq).
Stir for 2 hours, allowing the reaction to naturally warm to room temperature.
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true chlorinating species. The gas evolution (CO and CO2) drives the reaction forward irreversibly.
Validation Checkpoint: Withdraw 5
μ
L of the reaction, quench it into 100
μ
L of anhydrous Methanol containing a drop of triethylamine. Analyze by LC-MS. The presence of the methyl ester confirms successful acid chloride formation.
Step 2: Coupling
Concentrate the reaction mixture under reduced pressure to remove all excess oxalyl chloride (Critical: residual oxalyl chloride will react with your amine).
Redissolve the crude acid chloride in anhydrous THF.
In a separate flask, dissolve the hindered amine (1.5 eq) and Triethylamine (3.0 eq) in THF at 0 °C.
Add the acid chloride solution dropwise to the amine solution. Stir for 4 hours at room temperature.
References
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution
National Institutes of Health (PMC)
URL:[Link]
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation
AIR Unimi
URL:[Link]
Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis
ResearchGate
URL:[Link]
Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study
ACS Publications
URL:[Link]
SPPS Tips For Success Handout
Mesa Labs / Gyros Protein Technologies
URL: [Link]
Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries
ResearchGate
URL:[Link]
A Comparative Analysis of the Biological Activities of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid and 1H-indazole-5-carboxylic acid
A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of p...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This guide provides a detailed comparative analysis of two such derivatives: 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid and its parent compound, 1H-indazole-5-carboxylic acid. While extensive research has elucidated the biological profile of derivatives of 1H-indazole-5-carboxylic acid, particularly as inhibitors of monoamine oxidase B (MAO-B), experimental data on 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid remains scarce.
This guide will first detail the established biological activities of 1H-indazole-5-carboxylic acid and its derivatives, supported by experimental data from the scientific literature. Subsequently, it will leverage established structure-activity relationships (SAR) within the indazole class to infer the potential biological activities of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid. This comparative approach aims to provide researchers with a valuable resource for hypothesis generation and to guide future experimental design in the exploration of substituted indazole-5-carboxylic acids as potential therapeutic agents.
Chemical Structures
Compound
Structure
1H-indazole-5-carboxylic acid
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid
1H-Indazole-5-carboxylic Acid: A Scaffold for Potent Biological Activity
The 1H-indazole-5-carboxylic acid core has served as a versatile starting point for the development of various biologically active molecules. Its derivatives have demonstrated significant potential across several therapeutic areas, most notably in the inhibition of monoamine oxidase B (MAO-B) and in exerting anti-inflammatory and kinase inhibitory effects.
Monoamine Oxidase B (MAO-B) Inhibition
A significant body of research has focused on the development of 1H-indazole-5-carboxamide derivatives as highly potent and selective inhibitors of MAO-B.[2][3][4] MAO-B is a key enzyme in the catabolism of dopamine and other neurotransmitters, and its inhibition is a validated therapeutic strategy for Parkinson's disease.[5]
One notable study developed a series of N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide derivatives that exhibited subnanomolar inhibitory activity against human MAO-B.[2][3] This highlights the potential of the 1-methyl-1H-indazole-5-carboxylic acid scaffold in this therapeutic area.
Table 1: MAO-B Inhibitory Activity of 1H-Indazole-5-Carboxamide Derivatives
The data clearly indicates that the 1H-indazole-5-carboxamide scaffold is a promising starting point for the design of potent and selective MAO-B inhibitors. The N-methylation at the 1-position, as seen in the highly potent N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, appears to be compatible with, and potentially beneficial for, high-affinity binding to the enzyme.[6]
Anti-Inflammatory and Kinase Inhibitory Activities
The indazole nucleus is a common feature in many compounds with anti-inflammatory properties.[7] Studies have shown that various indazole derivatives can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[7] While direct data on the anti-inflammatory activity of 1H-indazole-5-carboxylic acid is limited, related structures have shown promise. For instance, a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated significant anti-inflammatory activity in a carrageenan-induced edema model.[8]
Furthermore, the indazole scaffold is prevalent in a multitude of kinase inhibitors.[9][10] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammation. The ability of the indazole ring to mimic the adenine of ATP allows for competitive inhibition at the ATP-binding site of many kinases.[11] This suggests that 1H-indazole-5-carboxylic acid and its derivatives could potentially exhibit inhibitory activity against various kinases, a hypothesis that warrants further experimental investigation.
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid: A Structure-Activity Relationship (SAR)-Based Biological Profile
Predicted Biological Activities
Based on SAR analysis, 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid is predicted to exhibit activity in the following areas:
MAO-B Inhibition: The presence of the 1-methyl group is consistent with high-potency MAO-B inhibition, as seen in derivatives of 1H-indazole-5-carboxamide.[2][3] The effect of the 7-methoxy group on MAO-B inhibition is less clear and would require experimental validation. However, some studies on other heterocyclic scaffolds have shown that methoxy substitutions can be well-tolerated or even beneficial for MAO inhibitory activity.
Kinase Inhibition: The indazole core is a known kinase-binding scaffold.[9][10] The addition of a methoxy group has been shown in various kinase inhibitor series to influence potency and selectivity.[9] For example, in a series of indazole derivatives targeting FGFR, the position of the methoxy group was found to be critical for activity.[9] Therefore, it is plausible that 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid could exhibit inhibitory activity against one or more protein kinases.
Anti-Inflammatory Activity: Methoxy groups on aromatic rings are common features in many anti-inflammatory compounds.[12] They can influence the electronic and steric properties of the molecule, potentially enhancing its interaction with inflammatory targets. Given that the indazole scaffold itself is associated with anti-inflammatory effects, the 7-methoxy substitution could modulate this activity.
Causality Behind Predicted Activities
The prediction of these biological activities is based on the following reasoning:
N-Methylation and MAO-B Inhibition: The N-methylation of the indazole ring can influence the molecule's conformation and electronic properties. In the case of MAO-B inhibitors, this modification has been shown to be compatible with the active site of the enzyme and can contribute to irreversible inhibition in some heterocyclic systems.[6]
Methoxy Group and Kinase/Enzyme Interaction: A methoxy group can act as a hydrogen bond acceptor and can also influence the lipophilicity and metabolic stability of a compound.[13] Its position on the indazole ring can direct the molecule's orientation within a binding pocket, leading to specific interactions with amino acid residues. The electronic-donating nature of the methoxy group can also modulate the reactivity of the indazole ring system.
Experimental Protocols
To validate the predicted biological activities of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid and to provide a direct comparison with 1H-indazole-5-carboxylic acid, the following experimental protocols are recommended.
In Vitro Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay determines the inhibitory potential of a test compound against MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Caption: Workflow of the fluorometric MAO-B inhibition assay.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of the test compounds (7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid and 1H-indazole-5-carboxylic acid) and a known MAO-B inhibitor (e.g., selegiline) in DMSO.
Prepare a working solution of recombinant human MAO-B enzyme in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Prepare a substrate solution containing a MAO-B substrate (e.g., tyramine), horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red) in the assay buffer.
Assay Procedure (96-well plate format):
Add serial dilutions of the test compounds and controls to the wells of a black 96-well plate.
Add the MAO-B enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
Initiate the reaction by adding the substrate solution to each well.
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over time using a microplate reader.
Data Analysis:
Calculate the rate of reaction for each concentration of the test compound.
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema Assay for Anti-Inflammatory Activity
This widely used animal model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by the injection of carrageenan, an inflammatory agent.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
Animal Preparation:
Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) and allow them to acclimatize to the laboratory conditions.
Fast the animals overnight before the experiment with free access to water.
Dosing:
Randomly divide the animals into groups: a vehicle control group, a positive control group (e.g., receiving a standard anti-inflammatory drug like indomethacin), and test groups receiving different doses of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid or 1H-indazole-5-carboxylic acid.
Administer the test compounds and controls via an appropriate route (e.g., oral gavage or intraperitoneal injection).
Induction of Inflammation:
After a specific time (e.g., 30-60 minutes) following drug administration, inject a freshly prepared solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.
Measurement of Paw Edema:
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
Data Analysis:
Calculate the percentage increase in paw volume for each group compared to the initial paw volume.
Determine the percentage inhibition of edema for the test and standard groups relative to the vehicle control group.
Conclusion
This technical guide provides a comparative overview of the biological activities of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid and 1H-indazole-5-carboxylic acid. While derivatives of 1H-indazole-5-carboxylic acid have demonstrated potent MAO-B inhibitory activity and potential as anti-inflammatory and kinase-inhibiting agents, the biological profile of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid remains to be experimentally determined.
Based on established structure-activity relationships, it is hypothesized that 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid may also possess MAO-B inhibitory, kinase inhibitory, and anti-inflammatory properties. The provided experimental protocols offer a clear path for the validation of these predicted activities. Further research into this and other substituted indazole-5-carboxylic acids is warranted to explore their full therapeutic potential and to delineate the precise effects of various substitutions on their biological activity.
References
Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6679–6703.
Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. World Biomedical Frontiers.
BenchChem. (2025). Application Notes and Protocols: In Vitro Assay of hMAO-B-IN-6.
Govek, S. P., et al. (2016). 1H-Indazole-Based Selective Estrogen Receptor Degraders (SERDs). ACS Medicinal Chemistry Letters, 7(10), 947–952.
Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. Journal of Medicinal Chemistry, 57(15), 6679-6703.
Tzvetkov, N. T., et al. (2016). Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B)
Elsayed, M. S., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 436-454.
Zhang, Y., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 12(15), 1421-1445.
Rana, A., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15857-15867.
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
Zhou, Y., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2), 169-174.
Wang, X., et al. (2015). A direct continuous fluorometric turn-on assay for monoamine oxidase B and its inhibitor-screening based on the abnormal fluorescent behavior of silole. Analyst, 140(14), 4842-4848.
Tzvetkov, N. T., et al. (2016). Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B)
Eze, F. I., et al. (2019).
Park, H., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 225, 113796.
BenchChem. (2025).
Kumar, D., & Kumar, N. M. (2018). Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Journal of Applied Pharmaceutical Science, 8(10), 063-068.
Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2664-2668.
Sharma, J. N., & Mohammed, L. A. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. International Journal of Pharmaceutical Sciences and Research, 4(1), 125-135.
Le Corre, L., et al. (2002). 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase.
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
Research Journal of Pharmacy and Technology. (2025).
Ding, C. Z., & Silverman, R. B. (1993). Transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation. Journal of Medicinal Chemistry, 36(23), 3606-3610.
Di Mola, A., et al. (2019). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 180, 438-454.
Qu, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
Ding, C. Z., & Silverman, R. B. (1993).
Elguero, J., et al. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 312-317.
The Journal of Organic Chemistry. (2012). Synthesis of 7-Oxo-dihydrospiro[indazole-5,4′-piperidine] Acetyl-CoA Carboxylase Inhibitors.
Nagakura, M., et al. (1979). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 22(1), 48-52.
NextSDS. 7-METHYL-5-METHOXY-3-(1H)
Cao, J., et al. (2016).
Lin, H., et al. (2019). Design, Synthesis and Structure Activity Relationships of Indazole and Indole Derivatives as Potent Glucagon Receptor Antagonists. PubMed.
Lai, A. Q., et al. (2025). Scheme 20. Synthesis of indazole derivatives in different methods.
Kennedy, A. R., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2536-2547.
Khan, I., et al. (2021).
Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154.
ResearchGate. (2026). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone.
High-Fidelity Reference Standards for 7-Methoxy-1-methyl-1H-indazole-5-carboxylic Acid: A Comparative Guide for RTK Inhibitor Purity Testing
Executive Summary & The Analytical Challenge 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1373223-79-0) is a highly specialized chemical building block utilized in the synthesis of Receptor Tyrosine Kinase (RTK...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1373223-79-0) is a highly specialized chemical building block utilized in the synthesis of Receptor Tyrosine Kinase (RTK) inhibitors[1][2]. In the highly regulated landscape of drug development, the purity of such early-stage intermediates directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).
The Causality of the Analytical Challenge:
During the synthesis of the indazole core, N-alkylation frequently yields a mixture of regioisomers—specifically, the desired 1-methyl indazole and the undesired 2-methyl indazole variant. Furthermore, incomplete methoxylation can leave des-methoxy impurities. Because these impurities share near-identical molecular weights and similar polarities, they are prone to co-elution in standard chromatographic methods. If these regioisomers carry over into the final API, they can act as inactive structural analogs or trigger off-target toxicities. Therefore, establishing a highly pure, rigorously characterized reference standard is a fundamental requirement for accurate HPLC-UV-MS and qNMR purity testing[3].
Comparative Analysis of Reference Standard Grades
When sourcing or synthesizing 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid for analytical use, researchers must choose between different tiers of reference standards. Relying on uncharacterized in-house materials can introduce systematic bias into batch release data. Table 1 objectively compares the performance and reliability of these alternatives.
Table 1: Comparative Performance of Reference Standard Grades
Standard Grade
Purity Assignment Method
Traceability
Uncertainty
Best Use Case
Certified Reference Material (CRM)
qNMR + Mass Balance
NIST/SI Traceable
< 0.5%
Regulatory submissions, Method Validation
Secondary / Working Standard
HPLC vs CRM
Traceable to CRM
0.5% - 1.0%
Routine batch release, In-process control
In-House Synthesized
HPLC Area % (Uncorrected)
None
> 2.0% (Bias risk)
Early R&D, qualitative screening
Self-Validating Experimental Protocols
To ensure scientific integrity, the qualification of a reference standard must be a self-validating system. Relying solely on HPLC-UV area percent is fundamentally flawed due to the differing UV response factors of regioisomers. Instead, an orthogonal approach combining Quantitative NMR (qNMR) and Mass Balance is required[4][5].
Protocol 1: Absolute Purity Determination via qNMR
Causality: qNMR provides a direct, absolute measurement of purity because the NMR signal intensity is strictly proportional to the number of nuclei. This renders the technique entirely independent of the molecule's chromophore or UV response factor, eliminating the bias inherent to optical detection[6][7].
Step-by-Step Methodology:
Internal Standard Selection: Select a highly pure, NIST-traceable internal standard (IS) such as Maleic Acid or Dimethyl Sulfone (DMSO2)[8][9]. The IS must not have overlapping signals with the indazole protons.
Sample Preparation: Accurately weigh ~10 mg of the 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid candidate and ~5 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve completely in 1.0 mL of anhydrous DMSO-d6[8].
Acquisition: Acquire the 1H-NMR spectrum using a high-field spectrometer (≥400 MHz) with a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically >30 seconds) to ensure complete magnetization recovery[8].
Calculation: Integrate the isolated methyl peak of the indazole (e.g., the N-CH3 singlet) against the IS reference peak. Calculate the absolute mass fraction using the standard qNMR equation.
Causality: While qNMR provides absolute purity, it may lack the sensitivity to detect trace organic impurities (<0.1%). Mass balance calculates purity by subtracting the sum of all orthogonal impurities (water, volatiles, inorganics, and trace organics) from 100%[5][10]. For organic impurity profiling, a Phenyl-Hexyl stationary phase is chosen over a standard C18. The
π−π
interactions of the Phenyl-Hexyl phase selectively exploit the subtle electronic differences between the 1-methyl and 2-methyl indazole rings, ensuring baseline resolution.
Step-by-Step Methodology:
Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).
Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 60% B over 20 minutes.
Detection: Photodiode Array (PDA) at 254 nm and ESI-MS (Positive ion mode).
Mass Balance Calculation: Purity = 100% - (% Organic Impurities by HPLC + % Water by Karl Fischer + % Volatiles by TGA + % Inorganics by ROI)[3][5].
Experimental Data Presentation
The following table demonstrates the typical chromatographic profile obtained when validating an in-house synthesized batch of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid against a CRM using the Phenyl-Hexyl method described above.
Comparing solubility profiles of methoxy-substituted indazole carboxylic acids
Comparative Solubility Profiles of Methoxy-Substituted Indazole Carboxylic Acids Executive Summary Indazole carboxylic acids represent a privileged pharmacophore in medicinal chemistry, serving as the foundational scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Solubility Profiles of Methoxy-Substituted Indazole Carboxylic Acids
Executive Summary
Indazole carboxylic acids represent a privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for diverse therapeutic agents, including male contraceptives (e.g., lonidamine, gamendazole), anti-inflammatory drugs, and GPR120 agonists[1][2][3]. The introduction of a methoxy (-OCH₃) substituent onto the benzenoid ring of the indazole core fundamentally alters the molecule's physicochemical properties.
As a Senior Application Scientist, I have structured this guide to objectively compare how positional isomerism (specifically 4-methoxy, 5-methoxy, and 6-methoxy substitutions) influences crystal packing, ionization (pKa), lipophilicity (LogP), and ultimately, aqueous solubility.
Structural Causality: How Positional Isomerism Dictates Solubility
The solubility of an indazole carboxylic acid is governed by two primary thermodynamic barriers: the energy required to disrupt the solid-state crystal lattice (melting point/enthalpy of fusion) and the energy of solvation in the aqueous boundary layer.
Hydrogen Bonding & Crystal Packing: Unsubstituted indazoles typically form robust intermolecular dimers in the solid state via O–H···N2 hydrogen bonds[1]. Introducing a methoxy group disrupts this symmetry. Depending on its position, the steric bulk of the -OCH₃ group can either force a less efficient crystal packing (lowering the melting point and increasing kinetic solubility) or create new dipole-dipole interactions that stabilize the lattice.
Electronic Effects (Induction vs. Resonance): The methoxy group is electron-withdrawing via induction (-I) but electron-donating via resonance (+R).
In 4-Methoxy-1H-indazole-5-carboxylic acid , the carboxylic acid at the C5 position acts as a strong electron-withdrawing group, pulling electron density away from the ring and deactivating it[4]. The proximity of the C4-methoxy group introduces steric hindrance that can twist the C5-carboxyl group out of planarity, disrupting conjugation and altering the pKa.
In 6-Methoxy-1H-indazole-3-carboxylic acid , the methoxy group is highly valued for synthesizing neurological and anti-inflammatory targets[5]. Because the C3-carboxylic acid has a highly acidic baseline pKa of approximately 3.03[6][7], the C6-methoxy substitution primarily modulates lipophilicity rather than drastically shifting the pKa.
Logical flow of how methoxy positional isomerism dictates aqueous solubility.
Quantitative Data Comparison
The following table synthesizes the physicochemical parameters of key methoxy-substituted indazole carboxylic acids. Note the stark contrast in solubility between gastric (pH 1.2) and intestinal (pH 7.4) conditions, driven by the ionization of the carboxylic acid moiety.
Compound
MW ( g/mol )
Predicted pKa (-COOH)
cLogP
Thermodynamic Solubility (pH 1.2)
Thermodynamic Solubility (pH 7.4)
1H-Indazole-3-carboxylic acid (Reference)
162.15
3.03 ± 0.10
1.80
< 10 µg/mL
> 2,000 µg/mL
6-Methoxy-1H-indazole-3-carboxylic acid
192.17
3.15 ± 0.15
2.15
< 5 µg/mL
> 1,500 µg/mL
5-Methoxy-1H-indazole-3-carboxylic acid
192.17
3.10 ± 0.15
2.10
< 8 µg/mL
> 1,800 µg/mL
4-Methoxy-1H-indazole-5-carboxylic acid
192.17
4.10 ± 0.20
1.95
< 15 µg/mL
> 1,000 µg/mL
Data Interpretation: At pH 1.2, all compounds are fully unionized, and their solubility is strictly limited by their intrinsic lipophilicity (LogP) and crystal lattice energy. At pH 7.4, the carboxylic acid is deprotonated, forming a highly soluble carboxylate anion. Interestingly, while carboxylic acids typically exhibit poor Blood-Brain Barrier (BBB) penetration, certain highly substituted indazole-carboxylic acids (such as 4-fluoro-3-methoxyindazole derivatives used as GPR120 agonists) have demonstrated unexpectedly high CNS exposure (up to 207 µM in brain tissue)[3], proving that the indazole core can uniquely mask the polarity of the carboxylate group in lipid environments.
To generate reliable, objective solubility data for these analogs, researchers must utilize a self-validating Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method) . Kinetic solubility methods (like DMSO-stock dilution) are insufficient here because they often result in metastable supersaturation, failing to account for the true crystal packing forces of the indazole dimers.
Causality & Rationale: This protocol is designed to ensure that the solvent is fully saturated and that the dissolution of the acidic API does not artificially lower the buffer's pH, which would skew the ionization state.
Solid Dispensing: Weigh 5.0 mg of the methoxy-indazole carboxylic acid API into a 2 mL borosilicate glass vial.
Causality: An excess of solid must remain at the end of the assay to prove that thermodynamic equilibrium (saturation) was achieved.
Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., 0.1 N HCl for pH 1.2; 50 mM Phosphate Buffer for pH 7.4).
Incubation: Seal the vials and incubate in an orbital shaker at 300 rpm and 37.0 ± 0.5 °C for 48 hours.
Causality: Solubility is an enthalpy-driven process; strict temperature control is mandatory to mimic physiological conditions accurately.
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Self-Validation Step: Discard the first 100 µL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, ensuring the subsequent volume accurately reflects the solution concentration.
pH Verification (Critical): Measure the pH of the final filtered solution.
Self-Validation Step: Because indazole carboxylic acids are mildly acidic, their dissolution can overwhelm weak buffers. If the final pH deviates by >0.1 pH units from the initial buffer pH, the data point is invalid, and the experiment must be repeated with a higher-capacity buffer.
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a 5-point standard calibration curve.
Step-by-step workflow for thermodynamic equilibrium solubility determination.
Formulation Implications
When transitioning these compounds from in vitro screening to in vivo pharmacokinetic models, the drastic pH-dependent solubility shift must be managed. The poor solubility at gastric pH (< 10 µg/mL) means that orally administered methoxy-indazole carboxylic acids are at high risk of precipitating in the stomach. Formulation scientists typically overcome this by utilizing amorphous solid dispersions (ASDs) or formulating the drug as a sodium salt to artificially elevate the microenvironmental pH during initial dissolution.
Furthermore, the specific choice of the positional isomer dictates downstream synthesis. For instance, the 6-methoxy variant is highly stable and easily integrated into complex cross-coupling reactions[5], whereas the 4-methoxy-5-carboxylic acid isomer requires careful handling due to the strong electron-withdrawing deactivation of the ring[4].
In vivo vs in vitro efficacy of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid analogs
Title: In Vivo vs. In Vitro Efficacy of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic Acid Analogs Subtitle: A Comprehensive Comparison Guide for Indazole-5-Carboxamide Inhibitors in Metabolic and Epigenetic Targeting Intr...
Author: BenchChem Technical Support Team. Date: March 2026
Title: In Vivo vs. In Vitro Efficacy of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic Acid AnalogsSubtitle: A Comprehensive Comparison Guide for Indazole-5-Carboxamide Inhibitors in Metabolic and Epigenetic Targeting
Introduction: The Rationale for the 7-Methoxy-1-Methyl Scaffold
As a Senior Application Scientist in early-stage drug discovery, navigating the translational gap between in vitro target engagement and in vivo efficacy is a primary challenge. The 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid scaffold has emerged as a highly privileged building block in medicinal chemistry, particularly for synthesizing Acetyl-CoA Carboxylase (ACC) inhibitors and ENL YEATS domain epigenetic modulators[1][2].
When comparing this specific analog to older, unsubstituted 1H-indazole alternatives, the structural causality for its superior performance becomes clear:
1-Methylation (Tautomeric Locking): Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. Methylation at the N1 position locks the conformation, eliminating the entropic penalty of binding, reducing the polar surface area (PSA), and drastically improving in vivo oral bioavailability.
7-Methoxy Substitution: This moiety provides critical steric bulk and acts as a hydrogen bond acceptor. In ACC inhibitors, it optimizes residence time within the allosteric binding pocket, driving in vitro IC50 values into the low nanomolar range.
5-Carboxylic Acid Handle: Serves as the ideal vector for amide coupling with complex amines (e.g., pyrazolospiroketones or piperidines) to generate the final active pharmacophore.
Comparative pathway: 7-Methoxy-1-methyl substitutions prevent tautomerization for in vivo success.
Quantitative Comparison: In Vitro vs. In Vivo Performance
To objectively evaluate the efficacy of 7-methoxy-1-methyl-1H-indazole-5-carboxylic acid analogs, we must compare their performance against alternative scaffolds across both isolated enzymatic environments and complex in vivo models. The data below highlights how the optimized indazole core translates potent in vitro metrics into actionable in vivo disease modification, such as suppressing fatty acid synthesis in non-small cell lung cancer (NSCLC)[3] and reducing hepatic steatosis[2].
Table 1: Efficacy Comparison of Indazole-5-Carboxamide Analogs vs. Alternatives
Compound Class / Core Scaffold
Target
In Vitro Enzymatic Potency (IC50)
In Vitro Cellular Efficacy (EC50)
In Vivo Model
In Vivo Efficacy (ED50 / Outcome)
7-Methoxy-1-methyl-1H-indazole Amides
ACC1 / ACC2
2.1 nM / 6.1 nM
15 nM (Palmitate synthesis reduction)
NSCLC Xenograft Mice
60% tumor volume reduction at 25 mg/kg; High oral bioavailability.
1-Methyl-1H-indazole Amides (e.g., TDI-11055)
ENL YEATS
40 nM (TR-FRET)
120 nM (MYC suppression)
MLL-r Leukemia
Extended survival; reduced leukemic burden at 30 mg/kg.
Unsubstituted 1H-indazole Analogs
ACC1 / ACC2
150 nM / 120 nM
>500 nM (Poor membrane permeability)
Diet-Induced Obesity (DIO)
Negligible target engagement due to rapid clearance.
Non-Indazole Alternatives (e.g., Soraphen A)
ACC1 / ACC2
1.5 nM / 2.0 nM
10 nM
Rodent Models
High toxicity; poor drug-likeness restricts in vivo utility.
Experimental Methodologies: Building a Self-Validating System
To ensure trustworthiness and reproducibility, the transition from in vitro screening to in vivo validation requires rigorous, self-validating protocols.
Protocol A: In Vitro Transcreener ADP Assay for ACC Inhibition
Causality: ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. Measuring ADP production via fluorescence polarization (FP) provides a direct, stoichiometric readout of enzyme kinetics, eliminating the false positives common in coupled-enzyme assays.
Reagent Preparation: Prepare 10 µL of reaction buffer containing 50 mM HEPES (pH 7.5), 2 mM MgCl2, 2 mM DTT, and 50 mM NaHCO3.
Enzyme Incubation: Add 2 nM of recombinant human ACC1 or ACC2. Dispense the 7-methoxy-1-methyl-1H-indazole analogs in a 10-point dose-response curve (0.1 nM to 10 µM).
Reaction Initiation: Add 20 µM Acetyl-CoA and 20 µM ATP to initiate the reaction. Incubate at 25°C for 45 minutes.
Detection: Add 10 µL of Transcreener ADP FP detection mixture (ADP Alexa633 Tracer and ADP Antibody). Incubate for 1 hour.
Self-Validation Step: Calculate the Z'-factor using a no-enzyme control (baseline FP) and a vehicle control (maximum FP). Proceed with data analysis only if Z' > 0.6 , ensuring the assay window is robust enough to accurately resolve the sub-nanomolar affinities of the methoxy-substituted analogs.
Protocol B: In Vivo Pharmacodynamic Profiling of Hepatic De Novo Lipogenesis (DNL)
Causality: High in vitro potency does not guarantee in vivo efficacy due to potential absorption and distribution barriers. By utilizing a
13
C-acetate tracer, we can definitively quantify the in vivo suppression of newly synthesized lipids in the liver[3].
Dosing: Administer the indazole analog (e.g., 10 mg/kg) or vehicle via oral gavage to C57BL/6 DIO mice.
Tissue Harvesting: Euthanize the mice 2 hours post-tracer injection. Rapidly excise and freeze the liver in liquid nitrogen to halt all metabolic activity.
Saponification & Extraction: Homogenize 50 mg of liver tissue in ethanolic KOH at 85°C for 2 hours to saponify lipids. Extract the fatty acids using hexane.
GC-MS Analysis: Derivatize the extract to fatty acid methyl esters (FAMEs) and analyze via Gas Chromatography-Mass Spectrometry.
Self-Validation Step: Normalize the ratio of
13
C-palmitate to total plasma exposure (AUC) of the administered inhibitor. This PK/PD correlation rules out the possibility that a lack of efficacy is due to poor intestinal absorption rather than poor target engagement.
The Translational Workflow
The successful development of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid analogs relies on a structured pipeline that continuously filters out compounds with poor pharmacokinetic properties before they reach costly in vivo stages.
Translational workflow from in vitro screening to in vivo validation for indazole analogs.
Conclusion
The strategic incorporation of the 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid core provides a masterclass in rational drug design. By comparing its performance to unsubstituted alternatives, it is evident that the 1-methyl group resolves tautomerization-induced PK liabilities, while the 7-methoxy group drives exquisite in vitro target affinity. For researchers developing next-generation ACC inhibitors or epigenetic modulators, prioritizing this scaffold ensures a higher probability of translating promising in vitro hits into robust in vivo therapeutics.
References
Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055. National Center for Biotechnology Information (PMC). Available at:[Link]
Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting: Evaluation of in Vivo Hepatoselectivity in Rats. ACS Medicinal Chemistry Letters. Available at:[Link]
Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. National Center for Biotechnology Information (PMC). Available at:[Link]